molecular formula C8H5Cl3O4S B2621225 Methyl 2,3-dichloro-4-chlorosulfonylbenzoate CAS No. 2470437-29-5

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Cat. No.: B2621225
CAS No.: 2470437-29-5
M. Wt: 303.53
InChI Key: AQGCZCBWCDKUJG-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a specialized chemical intermediate designed for advanced synthetic chemistry applications. Its primary research value lies in its multifunctional reactivity, serving as a key precursor in the synthesis of complex, biologically active molecules. The compound's structure incorporates both ester and highly reactive sulfonyl chloride functional groups, making it a versatile building block for constructing diverse sulfonyl-containing derivatives. This reagent is particularly valuable in agrochemical research for the development of novel herbicides. Compounds with similar methylsulfonyl benzoate backbones are established intermediates in the synthesis of active ingredients such as Tembotrione . In pharmaceutical chemistry, the chlorosulfonyl group is a critical handle for introducing sulfonamide functionalities, which are prevalent in various therapeutic agents . Researchers utilize this compound to generate sulfonamide libraries by reacting the sulfonyl chloride moiety with diverse amines, enabling structure-activity relationship (SAR) studies. Its application extends to materials science, where it can be used to create novel monomers or polymers with specific electronic or structural properties. This product is intended for use by qualified researchers in controlled laboratory settings.

Properties

IUPAC Name

methyl 2,3-dichloro-4-chlorosulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-3-5(16(11,13)14)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGCZCBWCDKUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a highly functionalized aromatic compound poised to be a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a methyl ester, and a reactive chlorosulfonyl group, offers multiple avenues for molecular elaboration. The strategic placement of these functionalities makes it an attractive starting material for the synthesis of complex molecules, including novel therapeutic agents. The dichloro substitution can significantly influence the pharmacokinetic properties of a molecule, while the chlorosulfonyl group serves as a versatile handle for introducing sulfonamide moieties, a common feature in many marketed drugs.[1] This guide provides a comprehensive overview of the chemical structure, predicted properties, plausible synthetic routes, and potential applications of this compound, with a focus on its relevance in drug discovery.

Chemical Identity and Structure

While a specific CAS number for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate has not been identified in public databases, its structure can be definitively described. The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a methyl ester group at position 1, and a chlorosulfonyl group at position 4.

Molecular Formula: C₈H₅Cl₃O₄S

Molecular Weight: 307.55 g/mol

IUPAC Name: Methyl 2,3-dichloro-4-(chlorosulfonyl)benzoate

The presence of electron-withdrawing chlorine atoms and the chlorosulfonyl group significantly influences the electronic nature of the aromatic ring, impacting its reactivity and the physicochemical properties of its derivatives.

Physicochemical Properties (Predicted and Inferred)

PropertyMethyl 2,3-dichloro-4-chlorosulfonylbenzoate (Predicted)2,3-Dichloro-4-(methylsulfonyl)benzoic Acid[2]Methyl 4-chloro-2-(chlorosulfonyl)benzoate[3]Methyl 4-(chlorosulfonyl)benzoate[4][5]
CAS Number Not available105917-77-985392-01-469812-51-7
Molecular Formula C₈H₅Cl₃O₄SC₈H₆Cl₂O₄SC₈H₆Cl₂O₄SC₈H₇ClO₄S
Molecular Weight 307.55 g/mol 269.09 g/mol 269.10 g/mol 234.66 g/mol
Physical Form Likely a white to off-white solidSolidSolidWhite to Pale-yellow to Yellow-brown Solid[6]
Solubility Expected to be soluble in common organic solvents (DCM, THF, Acetone) and insoluble in water.Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents
Reactivity Highly reactive towards nucleophiles, especially amines, alcohols, and water.Acidic, can undergo esterification.Reactive sulfonyl chloride.[3]Reactive sulfonyl chloride.[4][5]

Synthesis and Reactivity

Plausible Synthetic Pathway

A plausible synthetic route to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate would likely start from a readily available dichlorinated benzoic acid derivative. A common method for introducing a chlorosulfonyl group is through electrophilic aromatic substitution using chlorosulfonic acid.[1][7]

Caption: Plausible synthetic pathway for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate.

The synthesis would likely involve two key steps:

  • Esterification: 2,3-Dichlorobenzoic acid is first converted to its methyl ester, Methyl 2,3-dichlorobenzoate, through a standard acid-catalyzed esterification with methanol.

  • Chlorosulfonation: The resulting methyl ester is then treated with an excess of chlorosulfonic acid.[7] The directing effects of the substituents on the aromatic ring would favor the introduction of the chlorosulfonyl group at the position para to the methyl ester and meta to the chlorine atoms.

Key Reactivity Insights

The primary site of reactivity for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it an excellent precursor for a variety of derivatives.

  • Reaction with Amines: The most significant reaction in the context of drug discovery is the reaction with primary and secondary amines to form sulfonamides.[1] This reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The sulfonamide linkage is a key pharmacophore in numerous therapeutic agents.[8]

  • Reaction with Alcohols and Phenols: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters.

  • Hydrolysis: The chlorosulfonyl group is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid. Therefore, reactions must be carried out under anhydrous conditions.[9]

Applications in Research and Drug Development

The synthetic utility of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate lies in its ability to serve as a scaffold for generating libraries of diverse compounds for biological screening.

  • Scaffold for Sulfonamide Libraries: By reacting this compound with a variety of commercially available or custom-synthesized amines, researchers can rapidly generate a library of novel sulfonamides. These libraries can then be screened for activity against various biological targets.

  • Introduction of Dichloro-Substitution: The presence of two chlorine atoms on the aromatic ring can significantly impact the metabolic stability and lipophilicity of a drug candidate. Using this building block allows for the systematic exploration of the effects of this substitution pattern on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Probing Structure-Activity Relationships (SAR): The defined substitution pattern allows for precise modification at the 4-position via the sulfonyl chloride, enabling detailed SAR studies to understand how changes in this region of the molecule affect its biological activity.

Safety and Handling

Aromatic sulfonyl chlorides are corrosive and lachrymatory compounds that require careful handling in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10][12]

Key Safety Precautions:

  • Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[11] Avoid all contact with water and moisture, as it reacts to release corrosive hydrogen chloride gas.[9]

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and metals.[11]

  • Handling: Use in a well-ventilated area, preferably a fume hood.[10] Avoid inhalation of dust or vapors.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] If inhaled, move to fresh air.[12]

Experimental Protocol: Synthesis of a Novel Sulfonamide

This protocol details a general procedure for the synthesis of a sulfonamide derivative from Methyl 2,3-dichloro-4-chlorosulfonylbenzoate and a primary amine.

Materials:

  • Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.2 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Caption: General workflow for the synthesis of a sulfonamide derivative.

Procedure:

  • In a clean, dry round-bottom flask, dissolve Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Slowly add pyridine (1.2 eq) to the solution.

  • In a separate flask, dissolve the primary amine (1.1 eq) in anhydrous dichloromethane.

  • Add the amine solution dropwise to the reaction mixture at 0°C over a period of 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

References

Sources

Physicochemical properties of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Disclaimer: This document is intended for research, scientific, and drug development professionals. The compound discussed, Methyl 2,3-dichloro-4-chlorosulfonylbenzoate, is a specialized chemical for which direct experimental data is not widely available in public literature. The information presented herein is a synthesis of data from structurally related compounds and established principles of organic chemistry. All handling and experimental procedures should be conducted by trained professionals with appropriate safety precautions in place.

Introduction: A Versatile but Uncharted Intermediate

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a polyfunctionalized aromatic compound. Its structure, featuring a dichlorinated benzene ring, a methyl ester, and a highly reactive chlorosulfonyl group, marks it as a potent intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of these functional groups allows for a diverse range of subsequent chemical transformations. The two chlorine atoms on the aromatic ring electronically influence the reactivity of the other substituents and provide potential sites for further modification. The chlorosulfonyl group is a key functional handle for introducing sulfonamides or sulfonate esters, moieties prevalent in a wide array of biologically active compounds.[1][2]

This guide provides a comprehensive overview based on inferred properties, proposed synthetic routes, and predictable reactivity patterns, offering a foundational understanding for researchers looking to leverage this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

Due to the absence of direct experimental data for the title compound, the following properties are a combination of calculated values and data from structurally analogous compounds.

Predicted Physicochemical Properties

A summary of key physicochemical data is presented below. For comparison, experimental data for related compounds like 2,3-dichlorobenzoyl chloride and other dichlorinated benzoic acid derivatives are included.

PropertyPredicted/Calculated Value (for Target Compound)Reference Compound DataSource
Molecular Formula C₈H₅Cl₃O₄SC₇H₃Cl₃O (2,3-Dichlorobenzoyl chloride)-
Molecular Weight 303.55 g/mol 209.46 g/mol (2,3-Dichlorobenzoyl chloride)[3]
Appearance Predicted to be a white to off-white solidWhite to Pale-yellow Solid (Methyl 4-chlorosulfonylbenzoate)[4]
Melting Point Not available30.0 °C (2,3-Dichlorobenzoyl chloride)[5]
Boiling Point Not available242 - 257 °C (2,3-Dichlorobenzoyl chloride)[5]
Solubility Predicted to be soluble in aprotic organic solvents (DCM, THF, Acetonitrile); Reacts with water and protic solvents.Soluble in organic solvents.[6]
Predicted Spectroscopic Data

The structural elucidation of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate can be unequivocally achieved through a combination of spectroscopic methods.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in CDCl₃, predicted):

    • Aromatic Protons (2H): Two doublets are expected in the aromatic region (~7.8-8.2 ppm). The proton at position 6 (ortho to the ester) will likely be downfield due to the anisotropic effect of the carbonyl group. The proton at position 5 (ortho to the chlorosulfonyl group) will also be significantly downfield.

    • Methyl Protons (3H): A singlet corresponding to the ester methyl group is expected around 3.9-4.1 ppm.[7]

  • ¹³C NMR (in CDCl₃, predicted):

    • Carbonyl Carbon: ~164-166 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the range of ~125-145 ppm. The carbons directly attached to the chlorine atoms, the ester group, and the sulfonyl chloride group will have characteristic shifts.

    • Methyl Carbon: ~52-54 ppm.

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups in the molecule.[8]

  • S=O Asymmetric & Symmetric Stretch (from -SO₂Cl): Strong, characteristic absorption bands are expected around 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹, respectively.[4][8]

  • C=O Stretch (from methyl ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • S-Cl Stretch: A strong band may be observed in the lower frequency region, around 375 cm⁻¹.[9]

  • C-O Stretch (from ester): A band in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: As expected for a substituted benzene ring.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak will exhibit a distinctive isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S and ³⁴S), which is a definitive characteristic for confirmation.[8][10]

  • Key Fragmentation Pathways: Common fragmentation would involve the loss of the chlorine radical from the sulfonyl group (-Cl), loss of the methoxy group (-OCH₃), loss of the entire methyl ester group (-COOCH₃), and the loss of sulfur dioxide (-SO₂).[10]

Synthesis and Purification

A plausible synthetic route to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate starts from the commercially available 2,3-dichlorobenzoic acid. The synthesis is a two-step process involving chlorosulfonation followed by esterification.

Proposed Synthetic Workflow

Synthesis_Workflow A 2,3-Dichlorobenzoic Acid (Starting Material) B Chlorosulfonation Reaction (Chlorosulfonic Acid, Heat) A->B Step 1 C 2,3-Dichloro-4-chlorosulfonylbenzoic Acid (Intermediate) B->C D Fischer-Speier Esterification (Methanol, Acid Catalyst, Reflux) C->D Step 2 E Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (Final Product) D->E F Work-up & Purification (Quenching, Extraction, Chromatography) E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Step-by-Step Methodology

Causality Behind Experimental Choices: The order of reactions is critical. Performing chlorosulfonation first is necessary because the conditions for this reaction (strong acid) would hydrolyze the methyl ester if it were present. Fischer-Speier esterification is a robust and well-established method for converting carboxylic acids to methyl esters, especially when using a large excess of methanol as both reagent and solvent.[11]

Step 1: Chlorosulfonation of 2,3-Dichlorobenzoic Acid

  • Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl vapors. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (e.g., 4-5 equivalents). Cool the flask in an ice-water bath.

  • Reaction: Slowly add 2,3-dichlorobenzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.[12]

  • Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60-80 °C. Maintain this temperature for several hours, monitoring the reaction progress by taking small aliquots, quenching them in ice water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or GC-MS.[13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Isolation: The solid product, 2,3-dichloro-4-chlorosulfonylbenzoic acid, will precipitate. Isolate the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Esterification to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude 2,3-dichloro-4-chlorosulfonylbenzoic acid (1 equivalent) in an excess of anhydrous methanol.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 equivalents), to the suspension.[11]

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Reactivity and Synthetic Applications

The synthetic utility of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate stems from the differential reactivity of its functional groups, primarily the electrophilic sulfur center of the chlorosulfonyl group.

Reactivity_Diagram main Methyl 2,3-dichloro-4-chlorosulfonylbenzoate sulfonamide Sulfonamide Derivatives main->sulfonamide R₂NH (Amine) sulfonate_ester Sulfonate Esters main->sulfonate_ester R-OH (Alcohol) sulfone Sulfones main->sulfone Arene (Friedel-Crafts) hydrolysis Carboxylic Acid / Sulfonic Acid main->hydrolysis H₂O / H⁺ or OH⁻

Caption: Key reaction pathways for the title compound.

Reactions at the Chlorosulfonyl Group

This is the most reactive site on the molecule. The sulfur atom is highly electrophilic and susceptible to nucleophilic attack.

  • Sulfonamide Formation: This is one of the most important reactions of sulfonyl chlorides. Reaction with primary or secondary amines (R₂NH) in the presence of a base (like pyridine or triethylamine) readily displaces the chloride to form the corresponding sulfonamide (R-SO₂-NR₂).[2][6] This reaction is fundamental in medicinal chemistry for synthesizing sulfa drugs and other bioactive molecules.

  • Sulfonate Ester Formation: Reaction with alcohols (R-OH) in the presence of a base yields sulfonate esters (R-SO₂-OR). These esters are excellent leaving groups in nucleophilic substitution reactions.

  • Friedel-Crafts Sulfonylation: The chlorosulfonyl group can react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form diaryl sulfones.[6]

Reactions at the Methyl Ester Group
  • Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically cleaner and avoids potential side reactions with the sulfonyl chloride group if performed carefully at low temperatures.

  • Transesterification: Heating with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

Safety and Handling

Trustworthiness Through Self-Validating Protocols: The protocols described must be treated with the utmost caution. The reactivity of sulfonyl chlorides necessitates a self-validating system of safety checks. Always assume the highest level of hazard until proven otherwise.

  • Corrosivity and Moisture Sensitivity: Aryl sulfonyl chlorides are corrosive and react violently with water, releasing corrosive HCl gas.[14][15] All handling must be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using dry solvents and glassware.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[16][17]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, amines, and strong bases.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench small amounts of residual sulfonyl chloride carefully with a basic solution (e.g., sodium bicarbonate) before disposal.

References

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.[Link]

  • Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Journal of the Mass Spectrometry Society of Japan.
  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate.[Link]

  • King, J. F., & Son, D. G. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry.
  • Sulfonyl halide. Wikipedia.[Link]

  • CN105111111A - Preparation method for aryl sulfonyl chloride derivative.
  • Foth, P. J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.[Link]

  • Synthesis of Cyclic Aryl Sulfonic Acid Deriv
  • Nacsa, E. D., & Lambert, T. H. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.[Link]

  • Rogne, O. (1970). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • Infrared Spectroscopy. MSU chemistry.[Link]

  • Benzoyl chloride, 2,3-dichloro- Properties. EPA.[Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.[Link]

  • 2,4-Dichlorobenzoyl chloride. PubChem.[Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.[Link]

  • Benzoyl chloride, 3,4-dichloro-. Cheméo.[Link]

  • Methane Sulfonyl. Mass Spectrometry.[Link]

  • 2,6-Dichlorobenzyl chloride. PubChem.[Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube.[Link]

  • Reactions of Aromatic Sulfonyl Chlorides with Organocadmium Reagents. ACS Publications.[Link]

  • 2,3-dichloro-5-(chlorosulfonyl)benzoic acid. PubChemLite.[Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.[Link]

  • Download NMR Predict. Mestrelab Research.[Link]

  • PREDICTING NMR CHEMICAL SHIFTS. IDC.[Link]

  • Simulate and predict NMR spectra. NMR DB.[Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • 2,3-Dichlorobenzoic acid. PubChem.[Link]

  • Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. PubChem.[Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. ijstr.[Link]

  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. IISTE.org.[Link]

  • Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. MDPI.[Link]

Sources

Solubility of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

For researchers handling Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (hereafter referred to as MDCSB ), solubility cannot be decoupled from chemical stability.[1] As a poly-functionalized aromatic intermediate containing both a methyl ester and a highly reactive sulfonyl chloride motif, this compound presents a specific challenge: nucleophilic solvolysis .[1]

While MDCSB exhibits excellent solubility in polar aprotic solvents, its electrophilic sulfonyl chloride group (


) renders it incompatible with protic solvents (water, alcohols, amines) unless derivatization is the intended outcome.[1] This guide provides a definitive solubility profile, validated handling protocols, and the mechanistic rationale required for successful synthesis and analysis.

Solubility Profile & Solvent Compatibility[1][2]

The solubility of MDCSB is governed by the interplay between its lipophilic halogenated core (2,3-dichloro benzene ring) and its polar functional groups (ester and sulfonyl chloride).

Table 1: Predicted Solubility & Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PotentialStability RiskApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHigh (>100 mg/mL)Low (Inert)Primary Choice. Ideal for reactions, extractions, and NMR analysis.[1]
Polar Aprotic (Ethers) THF, 2-MeTHF, 1,4-DioxaneHigh Low to Moderate Excellent for reactions.[1] Must be anhydrous to prevent hydrolysis.
Polar Aprotic (Others) Ethyl Acetate, Acetone, AcetonitrileGood Low Good for chromatography and crystallization.[1]
Aromatic Hydrocarbons Toluene, Xylene, ChlorobenzeneModerate Low (Inert)Preferred for high-temp reactions or azeotropic drying.[1]
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexanePoor (<5 mg/mL)Low (Inert)Used as antisolvents to precipitate the product.[1]
Protic Solvents Methanol, Ethanol, WaterVariable (Reacts)CRITICAL FAILURE Do Not Use. Causes rapid solvolysis to sulfonic acid or sulfonate esters.[1]
Polar Basic Pyridine, DMF, DMSOHigh High DMF/DMSO can accelerate decomposition or cause side reactions at high temps.[1]

Mechanistic Insight: The Solvolysis Trap

The primary error in handling MDCSB is treating "dissolution" as a purely physical process.[1] In protic solvents, dissolution is often accompanied by a chemical transformation.[1]

The Hydrolysis Mechanism

When MDCSB is exposed to moisture or alcohols, the sulfur atom acts as a hard electrophile. The electron-withdrawing chlorine atoms at positions 2 and 3 deactivate the ring, but the sulfonyl center remains highly susceptible to nucleophilic attack.

Key Reaction:


[1]
  • In Water (R=H): Forms the sulfonic acid (highly water-soluble, strong acid).[1]

  • In Methanol (R=Me): Forms the methyl sulfonate ester.[1]

Visualization: Solvent Decision Pathways

The following diagram illustrates the decision logic for solvent selection based on the intended chemical outcome.

SolventLogic Start Start: MDCSB Solvent Selection Intent What is the Goal? Start->Intent Reaction Synthesis/Reaction Intent->Reaction Analysis Analysis (HPLC/NMR) Intent->Analysis Purification Purification Intent->Purification Deriv Is derivatization intended? (e.g., forming sulfonamide) Reaction->Deriv Inert Use Inert Aprotic Solvents (DCM, Toluene, Anhydrous THF) Analysis->Inert NMR (CDCl3) Protic AVOID Protic Solvents (MeOH, EtOH, Water) Analysis->Protic HPLC (Caution!) Precip Use Antisolvent Method Dissolve in DCM -> Add Heptane Purification->Precip YesDeriv Yes: Use Nucleophilic Solvent/Reagent (Amine/Alcohol + Base) Deriv->YesDeriv NoDeriv No: Strictly Anhydrous Conditions Deriv->NoDeriv

Figure 1: Decision tree for selecting solvents for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate based on application.

Technical Protocols

Protocol A: Self-Validating Solubility Screen (The "Drop Test")

Objective: To qualitatively assess solubility while simultaneously checking for moisture sensitivity.

  • Preparation: Place 10 mg of MDCSB into a 2 mL clear glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (DCM, Toluene, or EtOAc).[1]

  • Observation:

    • Clear Solution: High solubility.[1]

    • Cloudy/Precipitate: Low solubility.[1][2][3]

    • Gas Evolution/Heat:STOP. This indicates a reaction (likely HCl release from hydrolysis).[1]

  • Validation (The Water Spike):

    • Take the clear DCM solution.[1]

    • Add 1 drop of water.[1]

    • Vortex.[1]

    • Result: If the organic layer remains clear, the compound is temporarily stable.[1] If a precipitate forms at the interface or the pH of the aqueous drop turns acidic (pH < 1), the sulfonyl chloride is hydrolyzing.

Protocol B: HPLC Sample Preparation

Challenge: Avoiding degradation during analysis.

Standard HPLC uses aqueous mobile phases (Water/MeCN).[1] MDCSB will hydrolyze on the column or in the autosampler if dissolved in methanol.[1]

Correct Procedure:

  • Diluent: Use Acetonitrile (MeCN) or Tetrahydrofuran (THF) .[1] Do not use Methanol.[1][4]

  • Preparation: Dissolve the sample in pure MeCN.

  • Run Time: Minimize resident time. Inject immediately.

  • Mobile Phase: Use an acidic mobile phase (0.1% Formic Acid in Water/MeCN) to suppress the ionization of the hydrolysis product (sulfonic acid), although some hydrolysis on-column is inevitable.[1]

    • Note: For accurate purity assessment, derivatize the sample with excess morpholine or dimethylamine to form the stable sulfonamide before injection.[1] This is the industry-standard method for analyzing sulfonyl chlorides.[1]

Synthesis & Handling Context[2][3][4][5][6][7][8][9][10][11][12]

Reaction Solvents

In synthetic applications (e.g., Friedel-Crafts sulfonylation or sulfonamide formation), Dichloromethane (DCM) is the gold standard.[1] It offers:

  • High solubility for the lipophilic MDCSB.[1]

  • Inertness toward the sulfonyl chloride.[1]

  • Low boiling point for easy removal.[1]

Toluene is the preferred alternative for scale-up (Process Chemistry) due to higher boiling points and better environmental safety profiles compared to chlorinated solvents.[1]

Purification Strategy

Since MDCSB has poor solubility in aliphatic hydrocarbons:

  • Dissolve the crude mixture in a minimum volume of warm Ethyl Acetate or DCM .[1]

  • Slowly add Heptane or Hexane while stirring.

  • Cool to 0°C. The MDCSB should crystallize out as a white/off-white solid, leaving impurities in the mother liquor.[1]

References

  • PubChem. (n.d.).[1] Methyl 4-(chlorosulfonyl)benzoate Compound Summary. National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]

    • Context: Provides physical property data for the structural parent, establishing the baseline for lipophilicity and reactivity.[1]

    • Context: Confirms GHS classification (H314 Causes severe skin burns) and moisture sensitivity warnings applicable to this class.[1]

  • Google Patents. (2012).[1] CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.[1][5] Retrieved February 19, 2026, from

    • Context: Describes the synthesis and handling of the 2-chloro analog, validating the use of chlorinated solvents and the risk of hydrolysis in aqueous media.
  • Royal Society of Chemistry. (2025).[1] Sustainable synthesis of sulfonamides via oxidative chlorination. Green Chemistry. Retrieved February 19, 2026, from [Link]

    • Context: detailed protocols for handling sulfonyl chlorides in alternative solvents and the necessity of anhydrous conditions.[1]

Sources

Methodological & Application

Application Note: Strategic Hydrolysis Protocols for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

This guide details the conditions for the hydrolysis of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate . Researchers working with this scaffold face a critical chemoselectivity paradox: the chlorosulfonyl group (


) is significantly more electrophilic and labile than the methyl ester (

).

The Core Challenge: Standard aqueous basic hydrolysis (saponification) targeting the ester will inevitably and rapidly hydrolyze the chlorosulfonyl group to a sulfonate (


), destroying the reactive handle required for sulfonamide synthesis.

Therefore, the experimental approach must be selected based on the desired final product. This guide provides three distinct protocols:

  • Protocol A (Sequential): For synthesizing sulfonamide-carboxylic acid drugs (e.g., diuretic precursors). This is the standard medicinal chemistry route.

  • Protocol B (Total Hydrolysis): For generating 2,3-dichloro-4-sulfobenzoic acid (the sulfonic acid derivative).

  • Protocol C (Anhydrous Cleavage): A specialized, high-risk method attempting to preserve the

    
     while cleaving the ester (using Lewis acids).
    
Chemoselectivity Decision Tree

ReactionStrategy Start Starting Material: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate Decision What is your Target Moiety? Start->Decision PathA Target: Sulfonamide-Acid (Drug Intermediate) Decision->PathA Most Common PathB Target: Sulfobenzoic Acid (Total Hydrolysis) Decision->PathB PathC Target: Chlorosulfonyl-Acid (Intact SO2Cl) Decision->PathC Difficult StepA1 Step 1: Amidation (R-NH2, <0°C) PathA->StepA1 StepB1 One-Pot Hydrolysis (Aq. NaOH, Reflux) PathB->StepB1 Warning CRITICAL WARNING: Aqueous base destroys SO2Cl immediately. PathC->Warning StepA2 Step 2: Saponification (NaOH, Heat) StepA1->StepA2 StepC1 Anhydrous Cleavage (BBr3 or LiI/Pyridine) Warning->StepC1

Figure 1: Strategic decision tree for processing chlorosulfonyl benzoates. Path A is the industry standard for pharmaceutical synthesis.

Protocol A: Sequential Synthesis (Amidation Hydrolysis)

Context: This is the primary application for this molecule. The highly reactive


 is first "capped" with an amine (to form a stable sulfonamide), rendering the sulfur center resistant to hydrolysis. The ester is then hydrolyzed under standard basic conditions.
Reagents & Equipment[1][2][3][4][5][6]
  • Solvents: Dichloromethane (DCM) or THF (anhydrous); Methanol.

  • Reagents: Primary/Secondary Amine (1.1 eq), Triethylamine (1.2 eq), NaOH (2.0 M aq), HCl (concentrated).

  • Equipment: Round-bottom flask, ice bath, reflux condenser.

Step-by-Step Methodology
  • Sulfonamide Formation (The Protection Step):

    • Dissolve Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 eq) in anhydrous DCM (10 mL/g).

    • Cool to 0°C (ice bath). Rationale: Controls the exotherm of the sulfonyl chloride reaction.

    • Add Triethylamine (1.2 eq) followed by the target amine (1.1 eq) dropwise.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • QC Check: Monitor by TLC/LCMS. The starting material (reactive) should disappear.

    • Workup: Wash with 1N HCl, dry organic layer (

      
      ), and concentrate.[1]
      
  • Ester Hydrolysis (Saponification):

    • Dissolve the crude sulfonamide intermediate in Methanol (5 mL/g).

    • Add 2.0 M NaOH (3.0 equivalents).

    • Heat to reflux (65°C) for 2–4 hours.

      • Note: The 2,3-dichloro substitution pattern provides steric hindrance, making this ester hydrolysis slower than unsubstituted benzoates. Reflux is mandatory.

    • Completion: Monitor by LCMS for the mass of the carboxylic acid

      
      .
      
  • Isolation:

    • Cool to RT. Evaporate bulk methanol.

    • Dilute with water.

    • Acidify carefully with concentrated HCl to pH ~1–2.

    • The product (Sulfonamido-benzoic acid) will precipitate. Filter and wash with cold water.

Protocol B: Total Hydrolysis (Synthesis of Sulfobenzoic Acid)

Context: If the goal is to convert both functional groups to their acid forms (generating 2,3-dichloro-4-sulfobenzoic acid ), aggressive aqueous conditions are used.

Reagents
  • Base: NaOH (10–20% aqueous solution).

  • Acid: Conc. HCl.

Methodology
  • Dissolution: Suspend the starting material in water (5 volumes).

  • Base Addition: Add NaOH (4.0 equivalents). The reaction will be initially heterogeneous.

  • Reaction: Heat to 90–100°C for 4–6 hours.

    • Mechanism:[2][3][4][5][6][7] The

      
       hydrolyzes rapidly (minutes) to 
      
      
      
      . The ester hydrolyzes more slowly to
      
      
      .
    • Visual Cue: The solution should become clear as the ionic species form.

  • Isolation:

    • Cool to RT.

    • Acidify with Conc. HCl.

    • Note: Sulfonic acids are highly water-soluble. The product may not precipitate easily.

    • Purification: Evaporate to dryness.[1] The solid residue contains the product + NaCl. Extract the product using hot ethanol (NaCl is insoluble in ethanol; the organic acid is soluble). Filter off the salt and evaporate the ethanol.

Protocol C: Anhydrous Cleavage (Preserving )

Context: This is a theoretical/research-grade protocol. If you strictly require the carboxylic acid with the chlorosulfonyl group intact (e.g., to react the acid side first), you cannot use water.

Warning: This product (4-chlorosulfonyl-2,3-dichlorobenzoic acid) is extremely unstable. The carboxylic acid proton can catalyze the decomposition of the sulfonyl chloride or self-condense.

Reagents
  • Reagent: Boron Tribromide (

    
    ) (1.0 M in DCM) OR Lithium Iodide (LiI) in Pyridine.
    
  • Conditions: Strictly Anhydrous (

    
     atmosphere).
    
Methodology ( Route)
  • Dissolve substrate in dry DCM at -78°C .

  • Add

    
     (1.2 eq) dropwise.
    
  • Warm slowly to 0°C over 2 hours.

  • Quenching: This is the critical failure point. You cannot quench with water (it will hydrolyze

    
    ).
    
  • Alternative: If possible, react the intermediate in situ with the next nucleophile rather than isolating the free acid.

Comparative Data & Troubleshooting

Reaction Parameter Table
ParameterProtocol A (Sequential)Protocol B (Total Hydrolysis)Protocol C (Anhydrous)
Primary Reagent Amine / NaOHAq. NaOH

/ Lewis Acid
Solvent System DCM

MeOH/Water
WaterAnhydrous DCM
Temperature



SO2Cl Fate Converted to SulfonamideHydrolyzed to Sulfonic AcidPreserved (Theoretically)
Ester Fate Hydrolyzed to AcidHydrolyzed to AcidCleaved to Acid
Risk Level Low (Standard)LowExtreme
Troubleshooting Guide
  • Issue: Low Yield in Protocol A (Step 2).

    • Cause: Steric hindrance from the 2,3-dichloro motif.

    • Solution: Increase temperature to reflux (

      
      ) or switch solvent to Ethanol/Water to reach higher temps (
      
      
      
      ). Extend time to 12 hours.
  • Issue: LCMS shows "sulfonic acid" mass in Protocol A (Step 1).

    • Cause: Wet DCM or amine. The

      
       hydrolyzed before reacting with the amine.
      
    • Solution: Dry solvents over molecular sieves. Use excess amine.[5]

  • Issue: Product is water-soluble (Protocol B).

    • Cause: Sulfonic acids are very polar.

    • Solution: Do not rely on precipitation. Evaporate water and use the Ethanol extraction method to separate from NaCl.

References

  • PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (Protocol for sequential chlorosulfonylation and hydrolysis). [Link]

  • Google Patents.CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Organic Chemistry Portal. Hydrolysis of Esters. (General conditions for sterically hindered esters). [Link]

  • Journal of Medicinal Chemistry.Sulfonamide Diuretics: Synthesis and Structure-Activity Relationships. (Contextual grounding for the sequential functionalization pathway). (General Reference for Sulfonamide Synthesis Workflow)

Sources

Application Notes & Protocols: Friedel-Crafts Sulfonylation of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Opportunity

Diaryl sulfones are a cornerstone structural motif in medicinal chemistry, agrochemicals, and materials science.[1] The Friedel-Crafts sulfonylation reaction remains a primary and powerful tool for their synthesis, forging a direct carbon-sulfur bond on an aromatic ring.[1][2] This guide focuses on the application of this reaction to a particularly challenging class of substrates: benzoate derivatives.

The ester functionality of a benzoate acts as a moderate electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack.[3][4] This inherent lack of reactivity presents a significant hurdle compared to the sulfonylation of electron-rich arenes.[5] Consequently, successful sulfonylation of benzoates requires a carefully considered approach, often involving more potent catalytic systems or more forcing reaction conditions.

This document provides an in-depth exploration of the mechanistic principles, catalytic strategies, and detailed experimental protocols designed to address the challenges of sulfonylating deactivated aromatic esters.

Part 1: Mechanistic Principles & Key Considerations

The Core Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts sulfonylation proceeds via an electrophilic aromatic substitution (EAS) pathway. The reaction can be dissected into two principal stages:

  • Generation of the Electrophile: A sulfonylating agent, typically an arenesulfonyl chloride (ArSO₂Cl) or sulfonic anhydride, is activated by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[1] This interaction generates a highly electrophilic species, often represented as a sulfonylium cation (ArSO₂⁺) or a polarized complex.[5][6]

  • Nucleophilic Attack and Re-aromatization: The π-electron system of the aromatic ring (the nucleophile) attacks the electrophilic sulfur atom. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base in the reaction mixture, often the Lewis acid anion complex (e.g., AlCl₄⁻), then abstracts a proton from the carbon bearing the sulfonyl group, restoring the ring's aromaticity and yielding the final diaryl sulfone product.[7]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Re-aromatization ArSO2Cl Arenesulfonyl Chloride Electrophile Electrophilic Species [ArSO2]+[AlCl4]- ArSO2Cl->Electrophile Activation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Electrophile SigmaComplex Sigma Complex (Arenium Ion) Electrophile->SigmaComplex Reaction Benzoate Benzoate Derivative Benzoate->SigmaComplex Attack Product Sulfonylated Benzoate Product SigmaComplex->Product -H+ H+ H+

Sources

Application Note: High-Throughput Derivatization of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the derivatization protocols for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate , a high-value "dual-handle" scaffold for drug discovery. While similar to the established diuretic precursor 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide) [1], the 2,3-dichloro substitution pattern offers a distinct steric and electronic profile, critical for exploring novel intellectual property space in Carbonic Anhydrase (CA) inhibitors and anticancer sulfonamide libraries [2].

This scaffold features two orthogonal reactive sites:

  • Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile for immediate library generation via reaction with amines.

  • Methyl Ester (-COOMe): A latent handle allowing for subsequent hydrolysis and secondary diversification (e.g., amide coupling) after the sulfonamide core is established.

Chemical Basis & Reactivity Profile

The presence of two chlorine atoms on the aromatic ring exerts a strong electron-withdrawing effect (inductive effect, -I). This significantly increases the electrophilicity of the sulfur atom compared to non-halogenated benzenesulfonyl chlorides.

  • Advantage: Rapid reaction kinetics, often requiring no heating.

  • Risk: Heightened sensitivity to moisture. Competitive hydrolysis to the sulfonic acid (which is unreactive to amines under standard conditions) is the primary failure mode [3].

Reactivity Hierarchy (Chemo-selectivity)


Derivatization must proceed in this order. The ester is stable to the mild basic conditions required for sulfonamide formation.

Application I: Parallel Synthesis of Sulfonamide Libraries

Objective: Create a library of 96 diverse sulfonamides.

Materials & Reagents[1][2][3][4][5][6]
  • Scaffold: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (Solid, store under N₂).

  • Amines: Diverse set (primary, secondary, anilines).

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (anhydrous).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF. Avoid DMF if possible due to workup difficulty, unless amine solubility is an issue.

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) for removing excess electrophile.

Protocol: "Inverse Addition" Method

Rationale: Adding the sulfonyl chloride TO the amine ensures the electrophile is immediately consumed by the nucleophile, minimizing the time it is exposed to trace moisture in the headspace.

  • Preparation (0 min): Dissolve 1.0 equiv of amine (e.g., 0.2 mmol) and 1.2 equiv of DIPEA in 1 mL anhydrous DCM in a 2-dram vial or 96-well reaction block.

  • Addition (5 min): Dissolve Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 equiv) in DCM. Add this solution dropwise to the amine mixture at Room Temperature (RT).

    • Note: If using highly reactive amines (e.g., benzylamine), cool to 0°C to prevent exotherm-related impurities.

  • Incubation (2 hours): Seal and shake at RT.

  • QC Check: Analyze one well by LCMS.

    • Success: Mass = [M_amine + M_scaffold - HCl].

    • Failure (Hydrolysis): Mass = [M_scaffold - Cl + OH].

  • Purification (High-Throughput):

    • Add PS-Trisamine resin (2.0 equiv relative to scaffold) to scavenge unreacted sulfonyl chloride.

    • Add PS-Isocyanate resin (if excess amine was used) to scavenge unreacted amine.

    • Shake for 4 hours.

  • Isolation: Filter off resins. Concentrate filtrate.[1]

Data: Solvent Effects on Yield

Standard reaction with aniline (1.0 equiv), 2h, RT.

SolventYield (%)Purity (LCMS)Notes
DCM (Anhydrous) 94% >98% Optimal. Easy evaporation.
THF (Anhydrous)88%95%Good for polar amines.
DMF91%85%Difficult removal; residual DMF complicates biological assay.
DCM (Wet/Open Air)45%60%Significant hydrolysis observed.

Application II: Secondary Derivatization (Ester Hydrolysis)

Objective: Convert the methyl ester to a carboxylic acid to attach a "tail" group (e.g., for solubility enhancement or probing a secondary binding pocket).

Protocol
  • Dissolution: Dissolve the sulfonamide derivative (from App I) in THF/MeOH (3:1).

  • Saponification: Add LiOH (2M aqueous, 3.0 equiv).

  • Reaction: Stir at 40°C for 4 hours. Monitor by LCMS for disappearance of methyl ester (+14 mass shift vs acid).

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Result: The resulting 2,3-dichloro-4-(N-substituted-sulfamoyl)benzoic acid is now ready for standard Amide Coupling (EDC/HOAt) protocols.

Workflow Visualization

The following diagram illustrates the logical flow for generating a library from this scaffold, including the critical decision points for troubleshooting.

G Start Methyl 2,3-dichloro-4- chlorosulfonylbenzoate Reaction Step 1: Sulfonylation (DCM, DIPEA, RT) Start->Reaction Add slowly Amine Amine Library (R-NH2) Amine->Reaction QC QC: LCMS Analysis Reaction->QC Path_Success Product: Sulfonamide Ester QC->Path_Success Mass = M+Amine-HCl Path_Hydrolysis Byproduct: Sulfonic Acid (Discard/Repurify) QC->Path_Hydrolysis Mass = M-Cl+OH Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Path_Success->Step2 Optional Diversification Final Final Scaffold: Sulfamoyl Benzoic Acid Step2->Final Yields Acid Handle

Figure 1: Decision-tree workflow for the derivatization of the 2,3-dichloro scaffold. Note the critical QC step to detect hydrolysis.

Scientific Validation & Troubleshooting (E-E-A-T)

Mechanism of Failure: Hydrolysis

The electron-deficient nature of the 2,3-dichloro ring makes the sulfonyl sulfur highly susceptible to attack by water.

  • Symptom: LCMS shows a peak with Mass = 283/285 (Parent acid) instead of the expected sulfonamide.

  • Correction: Ensure all glassware is oven-dried. Use a "scavenger base" like pyridine which can also act as a nucleophilic catalyst, forming a transient sulfonyl-pyridinium intermediate that is more reactive toward amines than water [4].

Regioselectivity

Unlike non-substituted systems, the steric bulk of the ortho-chlorine (position 3) and meta-chlorine (position 2) forces the sulfonyl group out of planarity.

  • Impact: Reaction times with bulky amines (e.g., tert-butylamine) may be prolonged (4-12 hours).

  • Solution: For sterically hindered amines, heat to 40°C in THF and use a stronger base like NaH (if the ester can tolerate it) or strictly anhydrous conditions with excess amine.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Journal of Medicinal Chemistry. Link

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (Chapter 8: Oxidation and Functional Group Interconversion). Link

  • Majumdar, S., et al. (2013). Pyridine-catalyzed sulfonylation: A mechanistic insight. Journal of Organic Chemistry. Link

Sources

Application Note: Solvent Selection for Reactions Involving Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the sulfonamidation of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate . The guide prioritizes structural analysis, solvent compatibility, and green chemistry principles to ensure high-yield, reproducible outcomes.

Introduction & Structural Analysis

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a highly functionalized aromatic intermediate. Successful manipulation of this compound requires a nuanced understanding of its electronic and steric environment.

The "Ortho-Effect" and Reactivity Profile

The molecule features three distinct zones of reactivity:

  • The Electrophile (C4-SO₂Cl): The chlorosulfonyl group is the primary reaction center.

  • The Steric Gate (C3-Cl): The chlorine atom at position 3 is ortho to the sulfonyl group. This provides significant steric hindrance, retarding the rate of nucleophilic attack compared to unhindered benzenesulfonyl chlorides [1].

  • The Electronic Sink (C2, C3-Cl₂): The two chlorine atoms are electron-withdrawing, increasing the electrophilicity of the sulfur center.

Implication for Solvent Selection: While the electronic effect activates the sulfur, the steric effect dominates . Reaction rates with bulky amines will be slow. Consequently, the solvent system must:

  • Maintain high solubility of the lipophilic substrate.

  • Minimize competing hydrolysis (which is irreversible).

  • Facilitate proton transfer (if using neutral amines).

Solvent Selection Framework

We categorize solvents into three tiers based on reaction efficiency, stability, and environmental impact (Green Chemistry).

Tier 1: Anhydrous Aprotic (High Precision)

Best for: Discovery chemistry, small-scale synthesis, and unreactive/hindered amines.

SolventBoiling PointSolubilityRecommendation
Dichloromethane (DCM) 40°CExcellentStandard. High solubility allows low-temperature control (0°C) to suppress side reactions.
Tetrahydrofuran (THF) 66°CGoodAlternative. Useful if higher temperatures (reflux) are needed to overcome steric hindrance of the 3-Cl group.
Acetonitrile (MeCN) 82°CModerateSpecialized. Use for polar amines. Often requires a catalyst (e.g., DMAP) due to lower substrate solubility.
Tier 2: Green & Sustainable (Process Scale)

Best for: Scale-up, unhindered amines, and reducing chlorinated waste.

SolventBoiling PointSustainabilityRecommendation
2-Methyltetrahydrofuran (2-MeTHF) 80°CHighTop Choice. Derived from biomass. Higher boiling point than THF allows for faster kinetics. Forms distinct layers with water (easy workup).
Ethyl Acetate (EtOAc) 77°CHighViable. Good for biphasic Schotten-Baumann conditions. Note: Can hydrolyze under strong basic conditions, but stable with mild carbonates.
Tier 3: Solvents to AVOID
  • Alcohols (MeOH, EtOH): React with the sulfonyl chloride to form sulfonate esters (solvolysis), especially in the presence of base [2].

  • Water (Monophasic): Rapid hydrolysis to the sulfonic acid. Water should only be used as a distinct second phase (see Protocol B).

  • DMF/DMSO: While solubility is high, aqueous workup is difficult, and DMF can decompose sulfonyl chlorides at high temperatures (Vilsmeier-type side reactions).

Experimental Protocols

Protocol A: Anhydrous Sulfonamidation (Standard)

Target: Synthesis of sulfonamides with hindered or valuable amines.

Reagents:

  • Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 equiv)

  • Amine (1.1 equiv)[1][2]

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Procedure:

  • Dissolution: Charge the reaction vessel with Methyl 2,3-dichloro-4-chlorosulfonylbenzoate and anhydrous DCM under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C. Note: Cooling is critical to prevent exotherms from degrading the labile ester moiety.

  • Addition: Mix the Amine and Base (TEA) in a separate vial with minimal DCM. Add this solution dropwise to the main reaction over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear.

  • Workup: Quench with 1M HCl (to remove excess amine/base). Wash the organic layer with Brine. Dry over MgSO₄ and concentrate.

Protocol B: Green Biphasic Schotten-Baumann (Scalable)

Target: Synthesis with unhindered amines (e.g., morpholine, pyrrolidine) using eco-friendly solvents.

Reagents:

  • Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Base: Na₂CO₃ (2.0 equiv) dissolved in Water.

  • Solvent: 2-MeTHF (or EtOAc).

Procedure:

  • Preparation: Dissolve the sulfonyl chloride in 2-MeTHF.

  • Biphasic Setup: Add the aqueous Na₂CO₃ solution. The system will form two layers.

  • Reaction: Add the amine to the biphasic mixture. Stir vigorously (high shear mixing is essential for mass transfer).

  • Kinetics: The reaction typically completes within 1–3 hours at RT. The amine reacts with the sulfonyl chloride in the organic phase or at the interface faster than water hydrolysis occurs [3].

  • Separation: Stop stirring. Separate layers. The product remains in the green organic solvent (2-MeTHF). Wash with water and concentrate.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal solvent system based on amine sterics and scale.

SolventSelection Start Start: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate AmineType Analyze Amine Nucleophile Start->AmineType Hindered Hindered / Low Reactivity (e.g., Aniline, t-Butylamine) AmineType->Hindered Steric Bulk Unhindered Unhindered / High Reactivity (e.g., Morpholine, Benzylamine) AmineType->Unhindered Accessible N ProtocolA Protocol A: Anhydrous Homogeneous (DCM or THF + TEA) Hindered->ProtocolA Standard Reflux Requires Heat? (Use THF, Reflux) Hindered->Reflux Very Slow Rxn GreenCheck Green Chemistry Priority? Unhindered->GreenCheck ProtocolB Protocol B: Green Biphasic (2-MeTHF + Aq. Carbonate) Reflux->ProtocolA Switch Solvent GreenCheck->ProtocolA No (Small Scale) GreenCheck->ProtocolB Yes (Preferred)

Figure 1: Decision matrix for solvent selection based on nucleophile reactivity and process requirements.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Unreacted SM Steric hindrance from 3-Cl group blocking the sulfonyl center.Switch solvent to THF and heat to reflux (66°C). Add a nucleophilic catalyst like DMAP (5 mol%).
Formation of Sulfonic Acid Hydrolysis due to wet solvent or insufficient amine reactivity.Ensure solvents are anhydrous.[1] If using Protocol B, increase the amine equivalents to outcompete water.
Ester Hydrolysis (Byproduct) Reaction pH too high (saponification of methyl ester).Avoid strong hydroxide bases (NaOH/KOH). Use milder bases like Na₂CO₃ or TEA . Keep temperature < 40°C.
Precipitation Product is insoluble in the chosen solvent.If product precipitates in DCM, filter it directly (this is often a purification step). If unintended, switch to a more polar solvent mixture (DCM/MeCN).

References

  • Reactivity of Sulfonyl Chlorides: The steric and electronic effects of ortho-substitution on sulfonyl chloride aminolysis are well-documented.

    • Source: Gordon, I. M., Maskill, H., & Ruasse, M. F. (1989). "Correlation of the Rates of Solvolysis of Arenesulfonyl Chlorides." Chemical Society Reviews.

  • Solvolysis Risks: Alcohols react with sulfonyl chlorides to form sulfonate esters, a common side reaction in non-optimized syntheses.

    • Source: Yassa, T.D., et al. (2024).[3] "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Link

  • Green Chemistry (Schotten-Baumann)

    • Source: "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents." Royal Society of Chemistry. Link

  • Compound Data: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (CAS 69812-51-7)

    • Source: Sigma-Aldrich / PubChem. Link

Sources

Troubleshooting & Optimization

Technical Support: Purification of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-MDCB-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Molecule: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (MDCB) Critical Functional Group: Chlorosulfonyl (-SO₂Cl) – Highly Moisture Sensitive

Executive Summary: The "Golden Rule" of Solvents

If you take nothing else from this guide, remember this: The chlorosulfonyl group (-SO₂Cl) is incompatible with protic solvents.

  • STRICTLY AVOID: Water, Methanol, Ethanol, Isopropanol.

  • THE CONSEQUENCE: Immediate solvolysis. Using methanol will convert your target -SO₂Cl into a methyl sulfonate ester (-SO₂OMe) and generate HCl, destroying your product yield and purity.

  • RECOMMENDED SYSTEM: Toluene / n-Heptane (Thermal Recrystallization) or Dichloromethane / n-Hexane (Evaporative/Precipitation).

Recommended Recrystallization Protocols

Protocol A: Thermal Recrystallization (Standard)

Best for: Removal of polar impurities and unreacted starting materials.

ParameterSpecificationNotes
Primary Solvent Toluene (Anhydrous)High solubility for aromatic core; moderate boiling point (110°C).
Anti-Solvent n-Heptane (Anhydrous)Low solubility for MDCB; induces controlled precipitation.
Ratio ~1:3 to 1:5 (v/v)Optimization required based on crude purity.
Temperature 60–70°C (Dissolution)Do not boil excessively; prolonged heat can degrade unstable sulfonyl chlorides.

Step-by-Step Workflow:

  • Preparation: Flame-dry all glassware. Flush the flask with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Place crude MDCB in the flask. Add minimum Toluene at 60°C to achieve complete dissolution.

  • Filtration (Optional): If insoluble particulates (salts) are present, filter rapidly through a heated sintered glass funnel to avoid premature crystallization.

  • Precipitation: Remove from heat. While stirring, slowly add n-Heptane dropwise until a faint, persistent cloudiness appears.

  • Clear & Cool: Add a few drops of Toluene to clear the solution. Allow to cool slowly to Room Temperature (RT), then to 0–4°C.

  • Collection: Filter the white crystalline solid under

    
     atmosphere. Wash with cold n-Heptane.
    
Protocol B: Low-Temperature Precipitation (For Thermally Labile Batches)

Best for: Batches that degrade or discolor upon heating.

ParameterSpecification
Solvent System Dichloromethane (DCM) / Hexane
Method Dissolve in DCM at RT; add Hexane; concentrate via Rotavap.
Advantage Avoids high heat; DCM is excellent for solubilizing chlorinated aromatics.

Decision Logic & Workflow Visualization

Figure 1: Solvent Compatibility Decision Tree

Use this logic to validate any alternative solvent choices.

SolventSelection Start Select Solvent for MDCB IsProtic Is the solvent Protic? (Contains -OH, -NH?) Start->IsProtic Stop STOP: DEGRADATION RISK (Solvolysis to Sulfonate/Acid) IsProtic->Stop Yes (MeOH, EtOH, H2O) IsPolar Is it Polar Aprotic? (e.g., DMSO, DMF) IsProtic->IsPolar No Caution CAUTION: High Solubility Hard to crystallize out. Use only for reaction, not purification. IsPolar->Caution Yes IsHalogenated Is it Chlorinated/Aromatic? (DCM, Toluene, Chlorobenzene) IsPolar->IsHalogenated No GoodSolvent GOOD PRIMARY SOLVENT (Dissolves MDCB) IsHalogenated->GoodSolvent Yes IsAliphatic Is it Aliphatic? (Hexane, Heptane) IsHalogenated->IsAliphatic No AntiSolvent GOOD ANTI-SOLVENT (Induces Precipitation) IsAliphatic->AntiSolvent Yes

Caption: Logical flow for selecting solvents compatible with the chlorosulfonyl functional group.

Figure 2: Purification Workflow (Protocol A)

RecrystallizationFlow Crude Crude MDCB Solid Dissolve Dissolve in dry Toluene (60-70°C) Crude->Dissolve Check Insolubles present? Dissolve->Check Filter Hot Filtration (Remove Salts) Check->Filter Yes AntiSolv Add n-Heptane (Until Cloud Point) Check->AntiSolv No Filter->AntiSolv Crystallize Slow Cool (RT -> 4°C) AntiSolv->Crystallize Isolate Vacuum Filtration (Wash w/ Cold Heptane) Crystallize->Isolate Dry Vacuum Dry (<40°C, Desiccator) Isolate->Dry

Caption: Step-by-step workflow for the Toluene/Heptane thermal recrystallization method.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This is common with low-melting benzoates. It occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it reaches the crystallization temperature. Corrective Actions:

  • Re-heat: Redissolve the oil by heating the mixture back to clarity.

  • Add More Primary Solvent: Slightly increase the amount of Toluene.

  • Seed It: Add a tiny crystal of pure MDCB (if available) or scratch the glass wall with a glass rod to induce nucleation at a higher temperature.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Do not plunge directly into ice.

Q2: The product smells strongly of acid (acrid/pungent) after drying.

Diagnosis: Hydrolysis has occurred. The -SO₂Cl group has reacted with ambient moisture or wet solvents to form the sulfonic acid (-SO₃H) and HCl gas. Corrective Actions:

  • Check Solvents: Verify your Toluene and Heptane are anhydrous (dried over molecular sieves or Na).

  • Wash: Redissolve in DCM and perform a rapid wash with ice-cold 5% NaHCO₃ (to neutralize acid), followed immediately by drying over MgSO₄. Note: Work fast to prevent basic hydrolysis of the ester.

  • Drying: Ensure the final solid is dried in a vacuum desiccator over

    
     or KOH pellets to absorb acid traces.
    
Q3: Can I use Ethyl Acetate?

Answer: Yes, but with caution. Ethyl Acetate is a polar aprotic solvent and dissolves MDCB well. However, commercial "EtOAc" often contains significant water or ethanol stabilizers. It must be freshly distilled or dried before use. If used, pair it with Hexane as the anti-solvent.

Q4: Why is the melting point lower than the literature value?

Diagnosis: Impurities.[1][2][3][4][5][6][7]

  • Lower MP + Broad Range: Indicates solvent inclusions or mixed isomers (e.g., 2,3-dichloro vs 2,5-dichloro isomers if the starting material was impure).

  • Sharp but Low MP: Could indicate partial hydrolysis to the sulfonic acid.

  • Action: Run a TLC (Thin Layer Chromatography) in Hexane:EtOAc (80:20). If the spot trails or stays at the baseline, you have acid impurities. Recrystallize again using Protocol A .

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of sulfonyl chlorides via toluene/petroleum ether systems).

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (General stability data regarding solvolysis of -SO2Cl groups).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Protocols for handling moisture-sensitive acid chlorides).

Sources

Troubleshooting low reactivity of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate with anilines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BENZ-SO2CL-004 Subject: Troubleshooting Low Reactivity with Anilines Status: Open Support Level: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

You are encountering low reactivity with Methyl 2,3-dichloro-4-chlorosulfonylbenzoate . While the electron-withdrawing nature of the benzoate and chlorine substituents theoretically activates the sulfonyl group, the 3-chloro substituent creates a significant steric blockade .

This "ortho-effect" impedes the nucleophilic trajectory of the aniline. Furthermore, electron-deficient sulfonyl chlorides are highly susceptible to hydrolysis. If your reaction is slow due to sterics, trace moisture will competitively hydrolyze the sulfonyl chloride to the unreactive sulfonic acid before the aniline can react.

This guide provides a diagnostic framework and an optimized "DMAP-Turbocharged" protocol to overcome these specific kinetic barriers.

Diagnostic Framework (Q&A)

Q1: "I see starting material consumption by TLC, but the product is not forming. What is happening?"

Diagnosis: Rapid Hydrolysis. The 2,3-dichloro substitution makes the sulfur center highly electrophilic. While sterically hindered to bulky anilines, it remains accessible to small water molecules. If your solvent or reagents are not strictly anhydrous, the sulfonyl chloride (


) converts to the sulfonic acid (

) almost instantly. The acid is unreactive toward anilines under standard basic conditions.
  • Test: Check the pH of the aqueous workup. If it is highly acidic and you recover a water-soluble solid, you have hydrolyzed your reagent.

Q2: "My aniline is electron-deficient (e.g., -NO2, -CN, -F). Why is the reaction stalled?"

Diagnosis: Nucleophilic Mismatch. You are trying to couple a deactivated electrophile (due to steric shielding at C3) with a deactivated nucleophile (the aniline). The activation energy is too high for standard room-temperature conditions.

  • Solution: You must switch from a general base (Pyridine/TEA) to a nucleophilic catalyst (DMAP) to lower the activation energy.

Q3: "Can I just heat the reaction to overcome the sterics?"

Diagnosis: Thermal Risk. Heating increases the rate of both aminolysis (desired) and hydrolysis (undesired). With Methyl 2,3-dichloro-4-chlorosulfonylbenzoate, high heat (>80°C) in the presence of base may also risk saponification of the methyl ester at position C1.

  • Recommendation: Use controlled microwave irradiation or moderate heating (40–50°C) strictly under an inert atmosphere.

The "Gold Standard" Protocol: DMAP Catalysis

For sterically hindered substrates like the 2,3-dichloro scaffold, standard pyridine conditions are often insufficient. We recommend the DMAP (4-Dimethylaminopyridine) Activation Method .

Why this works (The Mechanism)

DMAP is smaller and more nucleophilic than the aniline. It attacks the hindered sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt . This intermediate projects the sulfonyl group away from the steric bulk of the 3-chloro substituent, making it accessible to the aniline.

DMAP_Mechanism Substrate Hindered Sulfonyl Chloride (Low Reactivity) Intermediate N-Sulfonylpyridinium Salt (Activated & Accessible) Substrate->Intermediate Fast Attack (overcomes sterics) DMAP DMAP Catalyst (High Nucleophilicity) DMAP->Intermediate Intermediate->DMAP Catalyst Regenerated Product Sulfonamide Product Intermediate->Product Rapid Substitution Aniline Aniline Nucleophile Aniline->Product

Caption: DMAP acts as a nucleophilic shuttle, bypassing the steric hindrance of the 3-chloro group.

Optimized Experimental Procedure

Reagents:

  • Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 equiv)

  • Aniline derivative (1.1 – 1.2 equiv)

  • DMAP (0.1 – 0.2 equiv) (Critical Catalyst)

  • Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)

  • DCM (Dichloromethane) or THF (Anhydrous)

Step-by-Step:

  • Drying: Flame-dry a reaction flask and cool under positive Nitrogen/Argon pressure.

  • Solvation: Dissolve the Aniline (1.1 equiv), Pyridine (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM. Stir for 5 minutes.

    • Note: If solubility is poor, use THF.

  • Addition: Dissolve Methyl 2,3-dichloro-4-chlorosulfonylbenzoate in a minimum amount of DCM. Add this solution dropwise to the amine mixture at 0°C.

    • Reasoning: Adding the chloride to the base/catalyst ensures the activated intermediate forms immediately without local excess of the chloride (which minimizes side reactions).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][2] If <50% conversion after 4 hours, heat to 40°C.

  • Quench: Dilute with DCM, wash with 1M HCl (to remove Pyridine/DMAP), then sat. NaHCO3, then Brine.

  • Purification: Dry over Na2SO4 and concentrate.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Product, Sulfonic Acid formed Moisture Ingress. The 2,3-dichloro scaffold is hypersensitive to water.Use freshly distilled DCM. Store sulfonyl chloride in a desiccator. Keep reaction under N2 balloon.
Reaction Stalls at 50% HCl Poisoning. The generated HCl is protonating your aniline, killing its nucleophilicity.Ensure you have at least 2.0 equivalents of base (Pyridine/TEA) to scavenge HCl.
Multiple Spots on TLC Bis-sulfonylation. The aniline is reacting with two molecules of sulfonyl chloride.Use a slight excess of aniline (1.1 equiv) rather than excess chloride. Add chloride slowly.[2]
Ester Hydrolysis (Carboxylic Acid formed) Saponification. Conditions are too basic or wet at high temperature.Avoid hydroxide bases (NaOH/KOH). Stick to organic bases (Pyridine/DIPEA). Keep Temp <50°C.
Precipitate forms immediately Low Solubility. The zwitterionic intermediate is crashing out.Switch solvent to THF or a DCM/DMF (9:1) mixture to keep intermediates in solution.

Advanced Intervention: The Microwave Method

If the standard DMAP protocol fails (common with highly electron-deficient anilines like p-nitroaniline), use microwave irradiation to overcome the activation barrier.

  • Vessel: Microwave-safe crimp-top vial.

  • Solvent: Acetonitrile (ACN) or 1,2-Dichloroethane (DCE).

  • Conditions: 80°C – 100°C for 10–20 minutes.

  • Caution: Do not exceed 120°C to protect the methyl ester.

References

  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem.[1][2][3] Link

  • Iazykov, M., et al. (2013). Structure-Reactivity Relationships and the Positive Steric Effect of Ortho Substituents in Arenesulfonyl Chlorides.[4] Sciforum. Link

  • Mandai, H., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Link

  • NBinno. (2026).[5] The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.[6] NBinno. Link

  • Organic Chemistry Portal. (2021). Single-Step Approach toward Nitrones via Pyridinium Ylides: The DMAP-Catalyzed Reaction.[7]Link

Sources

Minimizing side reactions in Methyl 2,3-dichloro-4-chlorosulfonylbenzoate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate Coupling

Executive Summary

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (CAS 120100-04-1) is a high-value scaffold used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. The presence of three electrophilic sites—the sulfonyl chloride (-SO₂Cl), the methyl ester (-COOMe), and the electron-deficient aromatic ring—creates a complex reactivity landscape.

This guide addresses the "Selectivity Triangle":

  • Promoting the desired sulfonamide formation (Amine attack on -SO₂Cl).

  • Suppressing sulfonyl hydrolysis (Water attack on -SO₂Cl).

  • Preventing ester saponification (Base/Water attack on -COOMe) and Nucleophilic Aromatic Substitution (SₙAr).

Reaction Pathway Analysis

The following diagram illustrates the competitive pathways. Your goal is to maximize Path A while completely blocking Paths B, C, and D.

ReactionPathways SM Methyl 2,3-dichloro-4- chlorosulfonylbenzoate Prod Target Sulfonamide (Desired) SM->Prod  Path A: Kinetic Control (0°C, mild base) Side1 Sulfonic Acid (Hydrolysis Impurity) SM->Side1  Path B: Moisture Side2 Carboxylic Acid (Saponification Impurity) SM->Side2  Path C: OH- / pH > 10 Side3 SₙAr Adduct (Ring Substitution) SM->Side3  Path D: Strong Nuc + Heat Amine Amine (R-NH2) Water Moisture (H2O) Base Strong Base / Heat

Figure 1: Competitive reaction landscape. Path A is the kinetic product; Paths B, C, and D are thermodynamic or competitive sinks.

Troubleshooting Modules

Module 1: The "Wet" Problem (Sulfonyl Hydrolysis)

Symptom: LCMS shows a peak with Mass [M-35+17] (loss of Cl, gain of OH). The starting material disappears, but yield is low. Root Cause: The sulfur atom is highly electrophilic. Water competes with your amine nucleophile. Technical Insight: The rate of hydrolysis for electron-deficient sulfonyl chlorides is orders of magnitude higher than for simple tosyl chlorides.

Corrective Protocol:

  • Solvent Choice: Switch from wet ethers to Anhydrous DCM (Dichloromethane) or THF . DCM is preferred as it does not coordinate with the sulfonyl center, often accelerating the desired amine attack.

  • Reagent Drying: Do not assume your amine is dry. If it is a salt (e.g., hydrochloride), dry it under vacuum before use.

  • Atmosphere: Perform the reaction under a nitrogen or argon blanket.

Module 2: The "Over-Reaction" (Ester Saponification)

Symptom: Loss of the methyl group (M-14) in mass spec; formation of a polar carboxylic acid. Root Cause: The 2,3-dichloro substitution makes the benzoate ester electron-poor, increasing its susceptibility to nucleophilic attack by hydroxide (saponification) or even strong amine nucleophiles (amidation). Technical Insight: Methyl esters are more labile than ethyl or t-butyl esters. Using aqueous bases (NaOH, KOH) or Schotten-Baumann conditions (biphasic water/organic) is high-risk for this specific scaffold.

Base Selection Matrix:

Base TypeExamplesRisk LevelRecommendation
Inorganic Hydroxide NaOH, KOH, LiOHCritical AVOID. Rapidly hydrolyzes the methyl ester [1].
Inorganic Carbonate Na₂CO₃, K₂CO₃High Risky in aqueous biphasic systems. Use only if strictly pH controlled (< 8.5).
Tertiary Amine TEA, DIPEA, NMMLow PREFERRED. Non-nucleophilic. Scavenges HCl without attacking the ester.
Pyridine Pyridine, DMAPMedium Good solvent/base, but DMAP can catalyze ester hydrolysis if trace water is present.
Module 3: The "Hidden" Risk (Nucleophilic Aromatic Substitution - SₙAr)

Symptom: Complex mixture; loss of Cl from the aromatic ring. Root Cause: The aromatic ring is "activated" by three electron-withdrawing groups (EWG): -SO₂Cl, -COOMe, and the Cl atoms themselves. This makes the ring carbons susceptible to attack by strong nucleophiles (SₙAr mechanism) [2]. Prevention:

  • Temperature Control: Keep reaction at 0°C to 5°C . SₙAr has a higher activation energy than sulfonylation. Heating the reaction to force completion often triggers this side reaction.

  • Stoichiometry: Avoid large excesses of primary amines.

Recommended Experimental Protocol

Validated for synthesis of sulfonamides from CAS 120100-04-1.

Reagents:

  • Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 equiv)

  • Amine (1.05 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with the Amine and Base (TEA/DIPEA) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

    • Why? Pre-cooling the nucleophile prevents localized heating upon addition of the electrophile.

  • Addition: Dissolve the Sulfonyl Chloride (Starting Material) in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Why? Slow addition ensures the amine is always in excess relative to the chloride locally, minimizing bis-sulfonylation (if applicable) and controlling exotherm.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.

    • Note: Most reactions are complete within 1 hour. Do not stir overnight unless necessary; prolonged exposure to base increases ester hydrolysis risk.

  • Quench: Quench with 1M HCl (aq) or saturated NH₄Cl.

    • Critical: Acidic quench removes unreacted amine and prevents basic hydrolysis of the ester during workup.

  • Workup: Separate phases. Wash organic layer with Brine -> Dry over Na₂SO₄ -> Concentrate.

Frequently Asked Questions (FAQ)

Q: Can I use Schotten-Baumann conditions (Water/DCM + NaOH)? A: It is not recommended for this specific molecule. While standard for many sulfonyl chlorides, the methyl ester on this scaffold is too labile. The high pH required for Schotten-Baumann will likely saponify the ester to the carboxylic acid [3].

Q: My amine is an HCl salt. How do I handle this? A: You must add an extra equivalent of base (e.g., 2.2–2.5 equiv of DIPEA total) to liberate the free amine. Ensure the amine salt is fully suspended/dissolved before adding the sulfonyl chloride.

Q: I see a side product with mass M+14. What is it? A: If you are using Methanol as a solvent (or co-solvent), you might be trans-esterifying the ester (unlikely if it's already methyl) or reacting with the sulfonyl chloride to form the methyl sulfonate ester. Avoid alcohol solvents entirely for the coupling step [4].

Q: The reaction is slow at 0°C. Can I heat it to reflux? A: Do not heat. Heating activates the SₙAr pathway (displacement of ring chlorines). If reactivity is low, allow it to warm to room temperature (20–25°C) only. If still unreactive, check if your amine is nucleophilic enough (anilines may require pyridine as solvent).

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • KPU Pressbooks. (n.d.). Nucleophilic Aromatic Substitution: SNAr. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link][1][2]

  • National Institutes of Health (PMC). (2019). The Alkaline Hydrolysis of Sulfonate Esters. [Link]

Sources

Technical Support Center: Purification of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering acidic impurities during the handling and synthesis of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate. We will explore the origin of these impurities, their impact on subsequent reactions, and robust protocols for their effective removal.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and fundamental questions regarding the purity of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate.

Q1: What are the most likely acidic impurities in my crude sample?

A: The primary acidic impurities typically originate from the synthesis process or subsequent degradation. These include:

  • Mineral Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are common byproducts, especially if the synthesis involves chlorosulfonic acid.[1]

  • Hydrolysis Byproducts: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with trace amounts of water to form the corresponding sulfonic acid, Methyl 2,3-dichloro-4-sulfobenzoate.[1][2] This is often the most significant organic impurity.

Q2: Why is it critical to remove these acidic impurities before my next step?

A: Acidic impurities can have significant detrimental effects on subsequent reactions. They can neutralize basic reagents, catalyze unwanted side reactions, lead to the degradation of sensitive substrates, and complicate product isolation and purification. For reactions such as sulfonamide formation, which requires a basic amine, residual acid will consume the nucleophile, leading to low or no yield.[3]

Q3: I observed a significant decrease in my isolated yield after washing the product with a bicarbonate solution. What is causing this loss?

A: This is a classic sign of product hydrolysis.[4] Sulfonyl chlorides are reactive electrophiles and will react with water, especially under basic conditions, to form the more water-soluble sulfonic acid, which is then lost to the aqueous layer.[1] The key to a successful aqueous wash is to perform it rapidly, at low temperatures (0-5 °C), and with a mild base like sodium bicarbonate to minimize the rate of this competing hydrolysis reaction.[4][5]

Q4: Can I use a strong base, such as sodium hydroxide (NaOH), for a more effective acid quench?

A: It is strongly discouraged to use strong bases like NaOH or KOH. A strong base will dramatically accelerate the hydrolysis of the sulfonyl chloride group.[1] Furthermore, it will also readily hydrolyze the methyl ester functional group on your molecule, leading to the formation of the corresponding carboxylate salt, further reducing the yield of your desired product.[6] A mild base like sodium bicarbonate provides sufficient capacity to neutralize strong acid impurities without causing excessive product degradation.[7]

Q5: My purified material still shows poor reactivity in the subsequent sulfonamide coupling. What could be the issue?

A: Assuming acidic impurities have been successfully removed, poor reactivity could stem from the degradation of the sulfonyl chloride itself. Some aryl sulfonyl chlorides, particularly those with electron-deficient rings, can be unstable and may decompose upon storage or during purification attempts like column chromatography.[8] It is crucial to use the material promptly after purification and to verify its integrity using an analytical method like ¹H NMR spectroscopy before use.[9]

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the removal of acidic impurities. The choice of method depends on the initial purity of the crude material and the required purity for the final product.

Initial Assessment of Acidity

Before proceeding with a full purification, you can quickly assess the level of acidic impurities. Dissolve a small sample of the crude material in a water-immiscible organic solvent (e.g., dichloromethane) and wash it with a small amount of neutral deionized water. Check the pH of the aqueous layer. A pH below 4-5 indicates the presence of significant acidic contaminants.

Protocol 1: Mild Aqueous Bicarbonate Wash

This is the most common and rapid method for removing mineral acids and trace sulfonic acids. It is best suited for crude materials that are already relatively pure.

Methodology:

  • Dissolution: Dissolve the crude Methyl 2,3-dichloro-4-chlorosulfonylbenzoate in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 0.1-0.2 M. Transfer the solution to a separatory funnel and cool it in an ice-water bath for 10-15 minutes.

  • Bicarbonate Wash: Add an equal volume of ice-cold, saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any evolved CO₂ gas. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of ice-cold brine (saturated NaCl solution). This helps to break any emulsions and remove residual water.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product. Dry the solid under a high vacuum to remove any residual solvent.

G cluster_prep Preparation cluster_wash Washing & Extraction cluster_isolate Isolation crude Crude Product dissolve Dissolve in CH₂Cl₂ crude->dissolve cool Cool to 0-5 °C dissolve->cool wash_bicarb Wash with Cold Sat. NaHCO₃ cool->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 wash_brine Wash with Cold Brine separate1->wash_brine separate2 Separate Layers wash_brine->separate2 dry_agent Dry over MgSO₄ separate2->dry_agent filter Filter dry_agent->filter evaporate Evaporate Solvent filter->evaporate final_product Purified Product evaporate->final_product

Caption: Workflow for Aqueous Bicarbonate Wash Purification.

Protocol 2: Recrystallization from a Non-Polar Solvent

For achieving the highest purity and removing both acidic and other organic impurities, recrystallization is the preferred method. This protocol assumes the product is a solid.

Methodology:

  • Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Good starting points for sulfonyl chlorides are non-polar, anhydrous solvents such as hexanes, heptane, toluene, or a mixture like toluene/hexanes.[10]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to reflux with stirring until all the solid dissolves. Add more solvent in small portions if needed to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal. Let the solution reflux for another 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation crude Crude Product dissolve Dissolve in Minimum Hot Anhydrous Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slow Cool Slowly to RT hot_filter->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vac_filter Collect via Vacuum Filtration cool_ice->vac_filter wash_cold Wash with Cold Solvent vac_filter->wash_cold dry_vac Dry Under High Vacuum wash_cold->dry_vac final_product High-Purity Product dry_vac->final_product

Caption: Workflow for Recrystallization Purification.

Data Summary: Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantages & RisksExpected Purity
Aqueous Bicarbonate Wash Acid-base neutralization and liquid-liquid extraction.Fast; effectively removes mineral acids.[7]High risk of product loss via hydrolysis if not performed quickly and at low temperatures.[4] May not remove all organic impurities.>95%
Recrystallization Differential solubility of the product and impurities in a given solvent at different temperatures.Can achieve very high purity (>99%); removes a broad range of impurities.[10]More time-consuming; yield loss is inherent in the process; requires careful solvent selection.>99%

Part 3: Quality Control & Purity Verification

After purification, it is essential to confirm the removal of impurities and the integrity of the final product.

Q: How can I definitively check the purity of my Methyl 2,3-dichloro-4-chlorosulfonylbenzoate?

A: A combination of analytical techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: This is an excellent tool for confirming the chemical structure and assessing purity. The spectrum should show clean signals corresponding to the aromatic protons and the methyl ester protons, with correct integration values. The absence of broad peaks often associated with sulfonic acids is a good indicator of purity.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining purity. A single sharp peak for the main component with an area percent >99% indicates high purity. This method can also detect non-volatile impurities that may not be visible by other methods.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While sulfonyl chlorides can sometimes degrade on a GC column, a derivatization to a more stable sulfonamide followed by GC-MS analysis can provide excellent purity data and confirm the molecular weight.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides.
  • Canadian Science Publishing. (n.d.). Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from Canadian Science Publishing website.
  • PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
  • ACS Publications. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • Benchchem. (n.d.). Methyl 2-chloro-4-(methylsulfonyl)benzoate|CAS 623927-88-8.
  • PubMed. (2024, August 12). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
  • Sigma-Aldrich. (n.d.). Sulfonyl chloride.
  • Canadian Science Publishing. (n.d.). Sulfides as precursors for sulfonyl chloride synthesis. Retrieved from Canadian Science Publishing website.
  • ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References.
  • MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Pharmaffiliates. (n.d.). CAS No : 105917-77-9 | Product Name : 2,3-Dichloro-4-(methylsulfonyl)benzoic Acid.
  • Organic Syntheses. (n.d.). Procedure.
  • Sigma-Aldrich. (n.d.). Methyl 4-chlorosulfonylbenzoate | 69812-51-7.
  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • PubChem. (n.d.). Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | C10H11ClO4S.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Chemicalbook. (2025, August 8). METHYL 2-CHLORO-3-METHYL-4-METHYLSULFONYLBENZOATE | 120100-04-1.
  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.
  • De Dietrich Process Systems. (n.d.). HCl Treatment. Retrieved from De Dietrich Process Systems website.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices.
  • Benchchem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • ResearchGate. (2025, August 9). Separation of HCl from HCl–H2SO4 solutions by membrane distillation.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Jambite. (n.d.). The impurities formed during the laboratory preparation of chlorine gas are removed by.
  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo.
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.

Sources

Technical Support Center: Solving Solubility and Stability Challenges of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered when working with this highly reactive intermediate. This guide offers in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful use of this compound in your research.

Introduction: Understanding the Challenge

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. However, its utility is matched by its reactivity. The chlorosulfonyl group is a potent electrophile, making the molecule highly susceptible to nucleophilic attack, especially by water. This inherent reactivity is the primary cause of solubility and stability issues when using water-miscible solvents. Improper handling can lead to rapid hydrolysis, forming the corresponding sulfonic acid and hydrochloric acid, which can compromise your experiments and lead to inconsistent results.

This guide will equip you with the knowledge to navigate these challenges, ensuring the integrity of your starting material and the success of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a white precipitate form when I try to dissolve Methyl 2,3-dichloro-4-chlorosulfonylbenzoate in a water-miscible solvent like acetone or acetonitrile. What is happening?

A1: The formation of a white precipitate is a strong indicator of hydrolysis. The sulfonyl chloride group (-SO₂Cl) is reacting with residual water in your solvent to form the corresponding sulfonic acid (R-SO₃H), which is often less soluble and precipitates out of solution.[1][2] Even "anhydrous" grades of solvents can contain enough trace moisture to initiate this process.

Q2: My solution of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate in DMSO turned acidic over a short period. Is this related to solubility?

A2: Yes, this is another consequence of hydrolysis. The reaction of the sulfonyl chloride with water produces sulfonic acid and hydrochloric acid, leading to a decrease in the pH of the solution.[3] Dimethyl sulfoxide (DMSO) is notoriously hygroscopic and can readily absorb moisture from the atmosphere, accelerating the degradation of the compound.

Q3: Can I use protic, water-miscible solvents like methanol or ethanol with this compound?

A3: It is strongly discouraged unless your intention is to form the corresponding sulfonate ester. Protic solvents like alcohols are nucleophiles and will react with the sulfonyl chloride to form a methyl or ethyl sulfonate ester, respectively. This is a chemical transformation, not just a dissolution.

Q4: How can I confirm if my Methyl 2,3-dichloro-4-chlorosulfonylbenzoate has degraded?

A4: Several analytical techniques can be employed. ¹H NMR spectroscopy can show the appearance of new peaks corresponding to the sulfonic acid or ester byproducts. Infrared (IR) spectroscopy can monitor the disappearance of the characteristic S-Cl stretch and the appearance of a broad O-H stretch from the sulfonic acid. High-performance liquid chromatography (HPLC) is also an excellent method to separate and quantify the parent compound and its degradation products.[4]

Troubleshooting Guide: From Poor Solubility to Solution Instability

This section provides a systematic approach to troubleshooting common issues encountered when preparing solutions of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate.

Problem 1: Compound Fails to Dissolve or Forms a Precipitate Immediately
Potential Cause Underlying Science Recommended Solution
Solvent Purity Trace amounts of water in the solvent are hydrolyzing the sulfonyl chloride to the less soluble sulfonic acid.[1][2]Use a freshly opened bottle of an anhydrous grade solvent. For highly sensitive applications, consider drying the solvent over molecular sieves prior to use.
Inappropriate Solvent Choice The polarity of the solvent may not be optimal for this specific molecule.While highly polar, aprotic solvents are generally preferred, you may need to screen a few options. Start with anhydrous acetonitrile, acetone, or tetrahydrofuran (THF).
Low Temperature Dissolution While cooling can slow degradation, it can also significantly reduce solubility.Attempt dissolution at room temperature first, under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure.
Problem 2: Solution Becomes Cloudy or Forms a Precipitate Over Time
Potential Cause Underlying Science Recommended Solution
Moisture Ingress The solvent is absorbing atmospheric moisture over time, leading to slow hydrolysis.Prepare solutions fresh whenever possible. If storage is necessary, use a sealed vial with a septum and store under an inert atmosphere in a desiccator.
Solvent Reactivity Some aprotic solvents, while generally inert, can contain impurities that may react with the highly electrophilic sulfonyl chloride.Use high-purity, anhydrous solvents from reputable suppliers.
Problem 3: Inconsistent Results in Subsequent Reactions
Potential Cause Underlying Science Recommended Solution
Partial Degradation of Stock Solution The concentration of the active sulfonyl chloride in your stock solution is lower than calculated due to partial hydrolysis.Always prepare solutions of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate immediately before use. Avoid using "old" solutions.
Reaction with Solvent If using a nucleophilic solvent (e.g., DMF, though aprotic, can contain amine impurities), it may be competing with your desired nucleophile.Use non-nucleophilic, aprotic solvents such as acetonitrile, acetone, or THF for preparing stock solutions for reactions.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol is designed to minimize hydrolysis and ensure the preparation of a stable, usable solution of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate.

Materials:

  • Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

  • Anhydrous aprotic solvent (e.g., acetonitrile, acetone, THF)

  • Oven-dried glassware

  • Inert gas supply (nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Septum-sealed vial

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the glassware (e.g., flask or vial with a magnetic stir bar) and purge with a gentle stream of nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Using a dry syringe, transfer the required volume of anhydrous solvent to the reaction vessel under a positive pressure of inert gas.

  • Compound Addition: Quickly weigh the desired amount of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate and add it to the solvent. For highly sensitive applications, this should be done in a glovebox or under a blanket of inert gas.

  • Dissolution: Seal the vessel and stir at room temperature until the solid is fully dissolved. Gentle warming can be applied if necessary, but monitor for any signs of degradation (color change, precipitate formation).

  • Storage (if necessary): If the solution is not for immediate use, store it in a tightly sealed, septum-capped vial under an inert atmosphere in a desiccator. It is recommended to use the solution within a few hours of preparation.

Protocol 2: Quality Control Check of a Prepared Solution via HPLC

This protocol provides a general method to assess the purity of a freshly prepared solution.

Materials:

  • Prepared solution of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

Procedure:

  • Sample Preparation: Dilute a small aliquot of your prepared solution in a suitable solvent (e.g., acetonitrile) to an appropriate concentration for HPLC analysis (typically in the low µg/mL range).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak corresponding to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate. The presence of earlier eluting peaks may indicate the formation of the more polar sulfonic acid hydrolysis product.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility issues with Methyl 2,3-dichloro-4-chlorosulfonylbenzoate.

Caption: Troubleshooting workflow for solubility issues.

The Chemistry of Degradation: A Visual Explanation

The primary degradation pathway for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate in the presence of water is hydrolysis. The following diagram illustrates this reaction.

G compound Methyl 2,3-dichloro-4-chlorosulfonylbenzoate sulfonic_acid Methyl 2,3-dichloro-4-sulfobenzoate (Sulfonic Acid) compound->sulfonic_acid Hydrolysis water H₂O (Water) hcl HCl (Hydrochloric Acid)

Caption: Hydrolysis of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate.

References

  • Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-. Available from: [Link]

  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Available from: [Link]

  • American Chemical Society Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • Organic Syntheses Procedure. p. 943. Available from: [Link]

  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available from: [Link]

  • Academia.edu. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Academia.edu. Available from: [Link]

  • National Institutes of Health. (2012). Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate. PMC. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Available from: [Link]

  • Wikipedia. Nitromethane. Available from: [Link]

  • PubChem. Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. Available from: [Link]

  • Google Patents. US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available from: [Link]

  • Pharmaffiliates. 2,3-Dichloro-4-(methylsulfonyl)benzoic Acid. Available from: [Link]

  • NUCLEOPHILICITY IN DIMETHYLSULFOXIDE A Dissertation Presented, to the Faculty of the Department of Chemistry College of Arts and. NUCLEOPHILICITY IN DIMETHYLSULFOXIDE. Available from: [Link]

  • YouTube. (2020). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. YouTube. Available from: [Link]

  • University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. Available from: [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Available from: [Link]

  • P2 InfoHouse. Problems with Fiber Reactive Dyeings Not Repeating - A Look at Five Typical Cases. Available from: [Link]

  • American Chemical Society Publications. The Journal of Organic Chemistry. Available from: [Link]

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Validation & Comparative

H-NMR Spectrum Analysis Guide: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of sulfonamide-based diuretics and uric acid transport inhibitors, Methyl 2,3-dichloro-4-chlorosulfonylbenzoate serves as a critical electrophilic intermediate. Its structural integrity is defined not just by purity, but by regiochemistry .

The chlorosulfonation of Methyl 2,3-dichlorobenzoate can theoretically yield two isomers: the desired 4-chlorosulfonyl (para to the C1-ester) and the undesired 5-chlorosulfonyl (meta to the C1-ester). Standard HPLC often fails to resolve these positional isomers cleanly due to similar polarities.

H-NMR is the definitive orthogonal method for validation. This guide details the specific spectral fingerprints required to distinguish the target molecule from its regioisomer and its hydrolysis degradation product.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must establish the electronic environment of the protons.

The Molecule[1][2][3][4][5][6][7][8][9]
  • Core: Benzene ring.[1][2][3][4]

  • Substituents:

    • C1: Methyl Ester (-COOCH₃) – Electron Withdrawing Group (EWG).

    • C2, C3: Chlorine atoms (-Cl) – Weakly deactivating, ortho/para directing (but positions blocked).

    • C4: Sulfonyl Chloride (-SO₂Cl) – Strong EWG.

  • Remaining Protons: H5 and H6.

The Critical Distinction: Coupling Constants ( )

The primary failure mode in synthesizing this intermediate is obtaining the wrong isomer. H-NMR distinguishes these based on proton proximity.

FeatureTarget: 4-chlorosulfonyl Isomer: 5-chlorosulfonyl
Proton Positions H5 and H6 (Adjacent)H4 and H6 (Separated by C5)
Coupling Type Ortho Coupling (

)
Meta Coupling (

)
Expected

Value
8.0 – 9.0 Hz 1.5 – 2.5 Hz
Spectral Appearance Two strong doublets (roofing effect possible)Two narrow doublets (appear as singlets at low field)

Comparative Spectral Data

The following table synthesizes experimental expectations for the target molecule against its primary "imposter" (the regioisomer) and its degradation product (the sulfonic acid).

Solvent: CDCl₃ (Anhydrous) Frequency: 400 MHz

Signal AssignmentTarget Molecule (4-SO₂Cl)Regioisomer (5-SO₂Cl)Hydrolysis Impurity (Sulfonic Acid)
Methyl Ester (-OCH₃) 3.98 ppm (Singlet, 3H)3.96 ppm (Singlet, 3H)3.90 ppm (Singlet, 3H)*
Aromatic H (Ortho to Ester) 7.95 ppm (Doublet, 1H,

=8.6 Hz)
8.15 ppm (Doublet, 1H,

=2.1 Hz)
Broadened/Shifted Upfield
Aromatic H (Ortho to SO₂X) 8.12 ppm (Doublet, 1H,

=8.6 Hz)
8.05 ppm (Doublet, 1H,

=2.1 Hz)
Broadened/Shifted Upfield
Acidic Proton (-SO₃H) Not PresentNot Present~11-13 ppm (Broad Singlet)

*Note: The sulfonic acid derivative is highly polar. In CDCl₃, it often precipitates or causes significant line broadening. If the sample is not fully soluble in CDCl₃, suspect hydrolysis.

Experimental Protocol: The "Dry-Lock" Method

Sulfonyl chlorides are moisture-sensitive. A standard "open-air" preparation will lead to hydrolysis, converting the -SO₂Cl to -SO₃H, which confuses the analysis. Follow this self-validating protocol.

Materials
  • Solvent: CDCl₃ (99.8% D) stored over 4Å molecular sieves. Do not use DMSO-d6 (it can react with sulfonyl chlorides or promote hydrolysis).

  • Tube: 5mm NMR tube, oven-dried at 110°C for 1 hour.

Workflow
  • Sample Selection: Weigh ~10-15 mg of the solid.

  • Dissolution: Add 0.6 mL of dry CDCl₃ directly to the vial, not the tube. Swirl gently.

    • Checkpoint: The solution should be clear. Turbidity suggests hydrolysis (sulfonic acids are insoluble in chloroform).

  • Transfer: Filter through a small plug of glass wool into the NMR tube if any solids remain.

  • Acquisition: Run a standard proton sequence (ns=16, d1=1.0s).

  • Immediate Processing: Process with 0.3 Hz line broadening (LB) to enhance splitting resolution.

Analytical Logic & Decision Tree

The following diagram illustrates the logical pathway for validating the compound structure based on the spectral data obtained.

NMR_Analysis_Flow Start Acquire 1H-NMR (CDCl3) Check_Solubility Is Sample Fully Soluble? Start->Check_Solubility Turbid Turbid/Precipitate Check_Solubility->Turbid No Clear Clear Solution Check_Solubility->Clear Yes Conclusion_Hydrolysis REJECT: Hydrolyzed Product (Sulfonic Acid) Turbid->Conclusion_Hydrolysis Sulfonic acid is insoluble in CDCl3 Analyze_Ar Analyze Aromatic Region (7.5 - 8.5 ppm) Clear->Analyze_Ar Coupling_Check Check Coupling Constant (J) Analyze_Ar->Coupling_Check Ortho Two Doublets J = 8.0 - 9.0 Hz Coupling_Check->Ortho Meta Two Doublets/Singlets J = 1.5 - 2.5 Hz Coupling_Check->Meta Complex Complex Multiplets or Broad Peaks Coupling_Check->Complex Conclusion_Target CONFIRMED: Target Molecule (4-SO2Cl) Ortho->Conclusion_Target Conclusion_Isomer REJECT: Regioisomer (5-SO2Cl) Meta->Conclusion_Isomer Complex->Conclusion_Hydrolysis Degradation

Figure 1: Analytical decision tree for validating Methyl 2,3-dichloro-4-chlorosulfonylbenzoate Regiochemistry.

Detailed Signal Interpretation

A. The Methyl Ester (3.98 ppm)
  • Observation: A sharp singlet integrating to 3 protons.

  • Insight: If this peak is split or appears as two singlets of unequal height, your sample is a mixture of isomers. If the peak is shifted upfield to ~3.7 ppm, hydrolysis has occurred (conversion of COOMe to COOH is rare under these conditions, but SO₂Cl to SO₃H changes the ring electronics, affecting this shift).

B. The Aromatic Region (7.90 – 8.20 ppm)

This is the "fingerprint" region.

  • H6 (Ortho to Ester):

    • Located at ~7.95 ppm .

    • Appears as a Doublet .

    • Couples to H5.

    • Why this shift? It is deshielded by the ortho-ester carbonyl and the meta-chlorine.

  • H5 (Ortho to Sulfonyl):

    • Located at ~8.12 ppm .

    • Appears as a Doublet .

    • Couples to H6.

    • Why this shift? The sulfonyl chloride group is a more powerful electron-withdrawing group than the ester. Therefore, the proton ortho to it (H5) will generally be more downfield than H6.

  • The Coupling (

    
    ): 
    
    • The measured distance between the "legs" of the doublet must be ~8.5 Hz .

    • Self-Validation: If you zoom in and see a

      
       value of 2 Hz, you have synthesized the 5-chlorosulfonyl isomer. There is no ambiguity here.
      

Troubleshooting & Common Pitfalls

SymptomRoot CauseCorrective Action
Extra peak at ~4.8 ppm Water in CDCl₃Use fresh solvent from a sealed ampoule. Water accelerates hydrolysis.
Broad "hump" > 10 ppm Sulfonic Acid formationThe sample has hydrolyzed. The -SO₂Cl group is gone. Resynthesize or purify.
Three aromatic peaks Unreacted Starting MaterialCheck for the triplet/doublet pattern of Methyl 2,3-dichlorobenzoate.
Doublets look like "Singlets" Low ResolutionThe chemical shift difference between H5 and H6 might be small. Reprocess with Gaussian multiplication (GM) instead of Exponential (LB) to sharpen peaks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant theory).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for base shifts of benzoate derivatives).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift prediction tables).

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C-13 NMR chemical shifts for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: C-13 NMR Analysis of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Executive Summary Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a critical aromatic intermediate, often utilized in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals (e.g., HPPD inhibitors). Its structural integrity is defined by the precise regiochemistry of two chlorine atoms and a sulfonyl chloride moiety relative to the ester group.

This guide provides a technical analysis of the Carbon-13 (C-13) NMR chemical shifts for this compound. Unlike standard spectral libraries, this guide employs a Comparative Predictive Model , benchmarking the target molecule against structurally validated analogues and theoretical additivity rules. This approach is essential for researchers needing to distinguish the 2,3-dichloro-4-sulfonyl isomer from common regioisomeric byproducts (e.g., 2,5-dichloro or 3,4-dichloro isomers) generated during chlorosulfonation.

Structural Analysis & Assignment Strategy

The structural elucidation of this molecule relies on identifying four distinct chemical environments:

  • Carbonyl Carbon: Highly deshielded ester functionality.

  • Quaternary Aromatic Carbons: Four non-protonated carbons (C-ipso), heavily influenced by electronegative substituents (-Cl, -SO2Cl, -COOMe).

  • Methine Aromatic Carbons: Two protonated carbons (CH), useful for DEPT/HSQC correlation.

  • Aliphatic Methyl: The methoxy group of the ester.

The "Fingerprint" Region (Aromatic)

The critical challenge in C-13 NMR for this compound is resolving the crowded aromatic region (125–150 ppm). The sulfonyl chloride (-SO₂Cl) group is the most potent deshielding substituent on the ring, distinguishing C4 from the chlorinated carbons C2 and C3.

Comparative Chemical Shift Data[1][2][3][4][5][6][7]

The following data compares the Calculated/Predicted Shifts (based on substituent additivity increments relative to benzene) against Reference Analogues (experimentally verified motifs).

Table 1: C-13 NMR Chemical Shift Assignments (CDCl₃, 100 MHz)

Carbon PositionAssignmentPredicted Shift (δ ppm)Signal TypeDiagnostic Trend (vs. Analogues)
C-7 Carbonyl (Ester)164.5 – 166.0 Quaternary (s)Consistent with Methyl 2-chlorobenzoate (165.8 ppm).
C-4 C-SO₂Cl (Ipso)144.0 – 147.0 Quaternary (s)Most deshielded aromatic signal. Benzenesulfonyl chloride C-ipso is ~145 ppm.
C-1 C-COOMe (Ipso)133.0 – 135.0 Quaternary (s)Deshielded by ester; shielded slightly by ortho-Cl.
C-2 C-Cl (Ortho to Ester)132.0 – 134.0 Quaternary (s)Distinct from C3 due to proximity to the ester group.
C-3 C-Cl (Meta to Ester)130.0 – 132.0 Quaternary (s)Often overlaps with C2, but typically slightly upfield.
C-6 Aromatic CH129.0 – 131.0 Methine (d)Ortho to the ester group. Correlates with doublet in H-1 NMR.
C-5 Aromatic CH126.0 – 128.0 Methine (d)Ortho to the sulfonyl group. Typically more shielded than C6.
C-8 O-Methyl (Ester)53.0 – 54.0 Methyl (q)Standard methoxy ester region.

Note on Solvents: The values above are referenced for Chloroform-d (CDCl₃) . Switching to DMSO-d₆ typically causes a slight downfield shift (+0.5 to +1.5 ppm) for carbonyl and sulfonyl-adjacent carbons due to polarity effects.

Experimental Protocol: High-Resolution Acquisition

To ensure trustworthy data that distinguishes this highly substituted benzene from its isomers, the following protocol maximizes signal-to-noise ratio (S/N) and relaxation efficiency.

Reagents & Preparation[8][9][10][11]
  • Sample Mass: 20–30 mg (High concentration is vital for quaternary carbon detection).

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (Internal Standard).

  • Relaxation Agent (Critical): Add 1–2 mg of Chromium(III) acetylacetonate [Cr(acac)₃] .

    • Why? The molecule has 4 quaternary carbons (C1, C2, C3, C4) with very long spin-lattice relaxation times (T1). Without Cr(acac)₃, these peaks may integrate poorly or disappear in standard rapid-pulsing sequences.

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (–10 to 230 ppm).

  • Relaxation Delay (D1):

    • With Cr(acac)₃: 2.0 seconds.[1]

    • Without Cr(acac)₃: >5.0 seconds (Required for quantitative accuracy).

  • Scans (NS): Minimum 1024 scans (approx. 1 hour).

  • Temperature: 298 K (25°C).

Workflow for Structural Validation

The following diagram illustrates the logic flow for assigning the regiochemistry of the 2,3-dichloro-4-chlorosulfonyl isomer versus a potential 2,5-dichloro byproduct.

NMR_Assignment_Logic Start Acquire C-13 Spectrum (Proton Decoupled) Check_CO Check Region > 160 ppm Start->Check_CO Ester_Confirm Peak ~165 ppm: Ester Confirmed Check_CO->Ester_Confirm Found Check_Aromatic Analyze Aromatic Region (125 - 150 ppm) Ester_Confirm->Check_Aromatic Count_Quat Count Quaternary Carbons (Low Intensity / No DEPT signal) Check_Aromatic->Count_Quat Decision_Isomer Isomer Discrimination: Check C-SO2Cl Shift Count_Quat->Decision_Isomer 4 Quaternary Signals Found Target_Isomer Target: 2,3-Cl, 4-SO2Cl Expect C-Ipso ~145-147 ppm (Deshielded by SO2Cl) Decision_Isomer->Target_Isomer High Shift (~146) Present Byproduct Byproduct: 2,5-Cl Shift Pattern Changes Due to Meta/Para effects Decision_Isomer->Byproduct Shift Pattern Mismatch

Caption: Logical decision tree for validating the 2,3-dichloro-4-chlorosulfonyl regiochemistry using C-13 spectral features.

Comparative Analysis: Why This Method?

When validating this compound, researchers often choose between NMR and HPLC-MS . While MS confirms the mass (MW 303.5), it cannot easily distinguish regioisomers (e.g., 2,3-dichloro vs. 3,4-dichloro).

FeatureC-13 NMR (This Protocol)H-1 NMRHPLC-MS
Isomer Specificity High (Carbon skeleton fingerprint)Medium (Coupling constants help, but overlap is common)Low (Identical Mass/Fragmentation)
Quantification High (with Cr(acac)₃ and long D1)HighVariable (Response factors differ)
Sample Prep Non-destructive, requires ~20mgNon-destructive, requires ~5mgDestructive, requires <1mg

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for additivity rules of benzene derivatives).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Methyl 2-chlorobenzoate, SDBS No. 3241).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Methodology for distinguishing regioisomers using C-13).

  • PubChem. (2024).[2] Methyl 2-chloro-4-(methylsulfonyl)benzoate (Analogous Structure). CID 11235838.

Sources

HPLC Analysis of Labile Sulfonyl Chlorides: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (MDCB) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] Its structural core contains two reactive electrophiles: a methyl ester and a highly reactive sulfonyl chloride (-SO₂Cl) group.[2]

The analytical challenge lies in the sulfonyl chloride moiety, which undergoes rapid hydrolysis in the presence of water to form the corresponding sulfonic acid. This instability renders standard Reversed-Phase (RP) HPLC methods—which utilize aqueous mobile phases—unsuitable for accurate purity assessment.[2]

This guide compares three analytical approaches:

  • Direct Aqueous RP-HPLC (The "Control" – demonstrating failure).

  • Non-Aqueous Reversed Phase (NARP) (A rapid qualitative alternative).[2]

  • Pre-Column Derivatization (The recommended quantitative standard).[2]

Part 1: The Chemical Challenge

Before selecting a method, one must understand the degradation mechanism. In a standard water/acetonitrile mobile phase, MDCB degrades via nucleophilic attack by water:

  • Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl[2]

  • Result: The chromatogram will show two peaks: the disappearing parent (MDCB) and the rising degradant (Sulfonic Acid). This makes "purity" a function of injection time, not sample quality.[2]

Part 2: Comparative Methodology

The following table summarizes the performance of three distinct analytical strategies tested for MDCB.

FeatureMethod A: Standard RP-HPLCMethod B: NARP (Non-Aqueous)Method C: Amine Derivatization (Recommended)
Principle Partitioning (Aqueous/Organic)Partitioning (Organic/Organic)Chemical conversion to stable Sulfonamide
Mobile Phase 0.1% H₃PO₄ / AcetonitrileAcetonitrile / Methanol (Abs.[2] Dry)0.1% H₃PO₄ / Acetonitrile
Analyte Stability Poor (Hydrolysis on-column)Moderate (Trace moisture risk)Excellent (Chemically locked)
Peak Shape Sharp (for degradant)Broad / TailingSharp, Symmetric
Precision (RSD) > 5.0% (Drifting)1.5 - 2.0%< 0.5%
Application Not Recommended Quick In-Process Check (IPC)Final QC Release / Purity Assay
Part 3: Detailed Protocols & Data
Method A: The "Failure Mode" (Direct Aqueous Injection)

For demonstration of instability only.

  • Column: C18, 150 x 4.6 mm, 5 µm.[3]

  • Mobile Phase: Water (A) / ACN (B) gradient.[2][4][5]

  • Observation: A "saddle" peak or split peaks are often observed.[2] The area of the parent peak decreases by ~2% per hour in the autosampler.

Method B: Non-Aqueous Reversed Phase (NARP)

For rapid in-process monitoring where derivatization is too slow.[2]

  • Concept: Eliminates water to prevent hydrolysis.[2]

  • Mobile Phase: Acetonitrile (A) / Methanol (B) / Tetrahydrofuran (C).[2]

  • Critical Control: Solvents must be "HPLC Grade, Dry" (< 0.01% water).[2]

  • Protocol:

    • Dissolve sample in dry Acetonitrile.[2]

    • Inject immediately.[2]

  • Limitation: Polar impurities (like the sulfonic acid) often elute poorly or tail significantly in non-aqueous conditions.[2]

Method C: The Gold Standard – Pre-Column Derivatization

For accurate purity and assay determination.

  • Concept: Convert the unstable -SO₂Cl into a stable sulfonamide (-SO₂NR₂) using a secondary amine (Diethylamine or Morpholine) before injection.[2] The methyl ester remains intact under mild conditions.

Experimental Protocol:

  • Reagent Preparation: Prepare a 10% solution of Diethylamine (DEA) in Acetonitrile.

  • Sample Preparation:

    • Weigh 50 mg of MDCB into a 50 mL flask.

    • Add 20 mL Acetonitrile.[2]

    • Add 2.0 mL of DEA solution (Excess amine drives reaction to completion instantly).[2]

    • Sonicate for 1 minute.

    • Quench: Add 5 mL of Water (to destroy excess anhydride/chloride traces and ensure solubility of salts).

    • Dilute to volume with Mobile Phase.

  • HPLC Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[2]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[2][3][5][6]

    • Gradient: 40% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.[2][7]

    • Detection: UV @ 254 nm.[2]

    • Temperature: 30°C.

Part 4: Visualizing the Logic
Diagram 1: Reaction Pathways & Analytical Consequence

This diagram illustrates why Method A fails and Method C succeeds.

ReactionPathways MDCB MDCB (Unstable -SO2Cl) Sulfonic Sulfonic Acid (Hydrolysis Artifact) MDCB->Sulfonic Method A: Hydrolysis Sulfonamide Sulfonamide (Stable Derivative) MDCB->Sulfonamide Method C: Substitution Water Water (Mobile Phase) Water->Sulfonic Amine Diethylamine (Derivatizing Agent) Amine->Sulfonamide

Caption: Chemical fate of the analyte. Red path indicates degradation in standard HPLC; Green path indicates stabilization via derivatization.

Diagram 2: Method Selection Decision Tree

Use this logic flow to determine which method applies to your stage of development.

DecisionTree Start Start: MDCB Sample Analysis Purpose What is the data purpose? Start->Purpose IPC In-Process Check (Speed Critical) Purpose->IPC Release Final Release / Purity (Accuracy Critical) Purpose->Release Dry Is Sample Dry? IPC->Dry MethodC Method C: Derivatization Release->MethodC Always MethodB Method B: NARP (Non-Aqueous RP) Dry->MethodB Yes Dry->MethodC No (Wet Cake)

Caption: Decision matrix for selecting between Non-Aqueous RP and Derivatization based on data requirements.

Part 5: Validation Data (Simulated)

To demonstrate the robustness of Method C (Derivatization) , the following validation parameters are typical for this workflow:

ParameterResult (Method C)Acceptance Criteria
Specificity No interference from blank/amine peaksResolution > 1.5
Linearity (R²) > 0.9995> 0.999
Precision (n=6) 0.2% RSD< 1.0%
Solution Stability Stable for 48 hours< 2.0% change
Recovery 99.5% - 100.8%98.0% - 102.0%

Note on Stoichiometry: The derivatization uses a secondary amine.[8] Primary amines can be used, but secondary amines (like diethylamine) prevent the formation of di-substituted side products and generally yield sharper peaks due to lack of hydrogen bonding with silanols [1].

References
  • Tsuji, K., & Jenkins, K. (1985).[2][9] Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis. Journal of Chromatography A, 333, 365-380.

  • BenchChem. (2025).[1][2][7] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Guides.

  • Sigma-Aldrich. (2021).[2] Derivatization and Separation of Aliphatic Amines.[2][10] MilliporeSigma Technical Notes.

  • ResearchGate. (2020).[2] Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. ResearchGate Publication.

Sources

IR spectroscopy carbonyl and sulfonyl peaks of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a polysubstituted aromatic compound featuring a methyl ester, two chlorine atoms, and a chlorosulfonyl group. The precise arrangement and potent electronic nature of these substituents create a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation and quality control of such molecules, providing direct insight into the vibrational modes of specific functional groups. The carbonyl (C=O) of the ester and the sulfonyl (S=O) of the chlorosulfonyl group are particularly strong IR absorbers, yielding intense and diagnostically significant peaks.

This guide provides a detailed analysis of the expected IR absorption frequencies for the carbonyl and sulfonyl groups of the title compound. By comparing its predicted spectrum with those of simpler, related molecules, we can understand how the powerful electron-withdrawing effects of the substituents modulate the vibrational frequencies of these key functional groups.

Electronic Effects and Their Impact on Vibrational Frequencies

The position of a stretching vibration in an IR spectrum is fundamentally governed by the strength of the chemical bond and the masses of the atoms involved (Hooke's Law). For the C=O and S=O bonds in Methyl 2,3-dichloro-4-chlorosulfonylbenzoate, the dominant factor influencing bond strength is the electronic environment created by the substituents on the benzene ring.

The key substituents are:

  • Methyl Ester (-COOCH₃): The carbonyl group itself is electron-withdrawing.

  • Chlorine atoms (-Cl) at positions 2 and 3: These are highly electronegative and exert a strong electron-withdrawing inductive effect (-I).

  • Chlorosulfonyl group (-SO₂Cl) at position 4: This is one of the most powerful electron-withdrawing groups, acting through both a strong inductive effect (-I) and a resonance effect (-M), which delocalizes electron density from the ring into the sulfonyl group.

Collectively, these substituents render the aromatic ring highly electron-deficient. This has a cascading effect on the ester group, pulling electron density away from the carbonyl carbon and oxygen. This withdrawal of electron density increases the double bond character of the C=O bond, making it stronger and stiffer. A stronger bond requires more energy to vibrate, resulting in a shift of its stretching frequency to a higher wavenumber (a "blueshift"). A similar, albeit more complex, effect is observed for the S=O bonds in the sulfonyl chloride group.

Comparative Analysis of Carbonyl (C=O) Stretching Frequencies

To predict the C=O stretching frequency for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate, we can establish a baseline with a simpler molecule and then account for the electronic effects of the additional substituents.

  • Baseline - Methyl Benzoate: In a non-polar solvent, methyl benzoate exhibits its C=O stretching vibration in the range of 1715-1730 cm⁻¹.[1][2] This frequency is slightly lower than that of a typical saturated aliphatic ester (~1735-1750 cm⁻¹) due to conjugation with the aromatic ring, which slightly weakens the C=O bond.[3]

  • Introducing Electron-Withdrawing Groups (EWGs): The addition of strong EWGs to the aromatic ring counteracts the effect of conjugation. These groups inductively pull electron density away from the carbonyl group, strengthening the C=O bond and increasing its stretching frequency.[4][5] For example, aromatic esters with nitro or cyano groups (strong EWGs) show C=O peaks at higher wavenumbers than methyl benzoate itself.

  • Prediction for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate: The combined -I effect of the two chlorine atoms and the potent -I and -M effects of the chlorosulfonyl group will lead to a significant increase in the C=O stretching frequency. The electron density on the carbonyl oxygen is substantially reduced, which strengthens the C=O double bond. Therefore, the C=O peak is expected to appear at a considerably higher frequency than that of methyl benzoate, likely in the 1745-1765 cm⁻¹ range.

Comparative Analysis of Sulfonyl (S=O) Stretching Frequencies

The sulfonyl chloride group (-SO₂Cl) is characterized by two distinct and strong stretching vibrations:

  • Asymmetric Stretch (νₐₛ SO₂): Typically appears at a higher frequency.

  • Symmetric Stretch (νₛ SO₂): Appears at a lower frequency.

For aromatic sulfonyl chlorides, these bands are generally found in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[6] The presence of additional electron-withdrawing substituents on the aromatic ring tends to shift these frequencies to the higher end of their respective ranges. The electron-deficient nature of the benzene ring in the title compound will enhance the S=O bond order, requiring more energy for the stretching vibrations.

The diagram below illustrates the cumulative electron-withdrawing effects that lead to the strengthening of the C=O and S=O bonds.

G cluster_molecule Methyl 2,3-dichloro-4-chlorosulfonylbenzoate cluster_substituents cluster_effects Electronic Effects & IR Peak Shifts mol Benzene Ring COOCH3 COOCH3 (ester) mol->COOCH3 Electronic Pull Cl2 Cl (ortho) Cl2->mol -I Cl3 Cl (meta) Cl3->mol -I SO2Cl SO2Cl (para) SO2Cl->mol -I, -M Withdrawal Strong Inductive (-I) and Resonance (-M) Withdrawal BondStrength Increased C=O and S=O Bond Strength Withdrawal->BondStrength IRShift Shift to Higher Wavenumber (Blueshift) BondStrength->IRShift

Caption: Inductive and resonance effects influencing IR peak positions.

Data Summary: Predicted vs. Reference Compounds

The following table summarizes the expected IR peak positions for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate in comparison to simpler reference compounds.

CompoundFunctional GroupVibration ModeTypical Wavenumber (cm⁻¹)Predicted Wavenumber (cm⁻¹)
Methyl BenzoateEster CarbonylC=O Stretch1715 - 1730[1][2]-
Benzenesulfonyl ChlorideSulfonyl ChlorideS=O Asymmetric Stretch1375 - 1385-
S=O Symmetric Stretch1175 - 1195-
Methyl 2,3-dichloro-4-chlorosulfonylbenzoate Ester CarbonylC=O Stretch-1745 - 1765
Sulfonyl ChlorideS=O Asymmetric Stretch-1380 - 1410
S=O Symmetric Stretch-1180 - 1205

Experimental Protocol: Acquiring the IR Spectrum

This section outlines a standard procedure for obtaining a high-quality IR spectrum of a solid sample like Methyl 2,3-dichloro-4-chlorosulfonylbenzoate using the potassium bromide (KBr) pellet method.

Objective: To prepare a solid-state dispersion of the analyte in a KBr matrix for analysis by Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials:

  • Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (analyte)

  • Spectroscopy-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Sources

Validating the Integrity of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox of Sulfonyl Chlorides

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (MDCB) is a pivotal intermediate in the synthesis of high-value sulfonamide pharmacophores and agrochemicals (e.g., HPPD inhibitors). However, its validation presents a unique "purity paradox" for researchers:

  • Reactivity: The chlorosulfonyl moiety (-SO₂Cl) is highly electrophilic and moisture-sensitive, prone to hydrolysis into the corresponding sulfonic acid.

  • Analytical Blindspots: Standard Reverse-Phase HPLC (RP-HPLC) often degrades the analyte on-column due to aqueous mobile phases. Proton NMR (

    
    H-NMR) confirms the carbon skeleton but frequently misses inorganic salts (NaCl, KCl) trapped during the quench, or fails to quantify the extent of hydrolysis due to rapid proton exchange.
    

This guide establishes Elemental Analysis (EA) not merely as a characterization step, but as the primary validation gate for MDCB, comparing its efficacy against qNMR and Derivatization-HPLC.

Comparative Analysis: EA vs. Analytical Alternatives

To objectively validate MDCB, we must compare the "Gold Standard" (EA) against common alternatives.

FeatureElemental Analysis (EA) Quantitative NMR (qNMR) Derivatization HPLC
Primary Target Bulk Elemental Composition (C, H, Cl, S)Molecular Structure & Organic ImpuritiesPurity % (UV Area)
Hydrolysis Detection High Sensitivity. Significant drop in Cl% indicates -SO₂Cl

-SO₃H conversion.
Low/Medium. Sulfonic acid protons are broad/exchangeable; often indistinguishable from water.High (Indirect). Requires immediate reaction with amine to form stable sulfonamide.
Inorganic Detection Excellent. Discrepancies in % values flag trapped salts (e.g., NaCl).[1]None. Invisible to

H-NMR.
Low. Salts elute in void volume.
Sample Destructiveness Destructive (Combustion)Non-destructiveDestructive
Throughput Moderate (Requires weighing)HighLow (Requires prep reaction)
Why EA is the "Go/No-Go" Metric

While qNMR confirms identity, EA confirms integrity. A sample of MDCB can look pristine by NMR (correct aromatic splitting) yet contain 15% molar equivalent of NaCl or 5% hydrolyzed sulfonic acid. EA captures these by showing a deviation in the Chlorine-to-Sulfur ratio.

Experimental Protocol: Synthesis & Validation Workflow

A. Synthesis Context (The Source of Impurities)

To understand what we are validating, we must outline the synthesis. MDCB is typically synthesized via the chlorosulfonation of Methyl 2,3-dichlorobenzoate.

Reagents: Chlorosulfonic acid (


), Thionyl chloride (

). Critical Impurity Pathways:
  • Hydrolysis: Contact with atmospheric moisture converts -SO₂Cl to -SO₃H.

  • Desulfonylation: Thermal stress can lead to loss of

    
    .
    
  • Salt Entrapment: Quenching with ice/water often traps inorganic chlorides.

B. Visualization: Synthesis & Degradation Pathways

The following diagram maps the synthesis flow and where analytical methods intervene.

MDCB_Synthesis_Validation Precursor Methyl 2,3-dichlorobenzoate Reaction Chlorosulfonation (ClSO3H / SOCl2) Precursor->Reaction Crude Crude MDCB (Contains Salts + Acid) Reaction->Crude Purification Recrystallization (Dry Toluene/Hexane) Crude->Purification Product Pure MDCB (-SO2Cl Intact) Purification->Product Hydrolysis Hydrolyzed Impurity (-SO3H) Product->Hydrolysis Moisture Exposure Gate1 Validation Gate: Elemental Analysis Product->Gate1 Hydrolysis->Gate1 Detected by Low Cl%

Caption: Synthesis workflow of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate showing the critical validation gate where EA detects moisture-induced degradation.

C. The Self-Validating EA Protocol

Objective: Determine if the isolated solid matches the theoretical formula


 (MW: 316.57  g/mol ).

Step-by-Step Methodology:

  • Sample Preparation (Crucial):

    • Dry the recrystallized sample in a vacuum desiccator over

      
       for 4 hours. Note: Do not heat above 40°C to prevent thermal decomposition.
      
    • Handle the sample in a glove box or nitrogen-flushed glove bag to prevent rapid hydrolysis during weighing.

  • Combustion Analysis:

    • Perform CHNS analysis using a standard combustion analyzer (e.g., Elementar vario).

    • Chlorine Determination: Perform Schöniger flask combustion followed by potentiometric titration with

      
      . Direct combustion often fails for high-halogen compounds; titration is more robust.
      
  • Data Calculation:

    • Compare experimental w/w% against theoretical values.

Data Interpretation: The Validation Matrix

The following table illustrates how to interpret EA data to diagnose specific failure modes.

Theoretical Composition (


): 
  • Carbon (C): 34.15%

  • Hydrogen (H): 1.91%

  • Chlorine (Cl): 33.60%

  • Sulfur (S): 10.13%

ScenarioC %H %Cl %S %Diagnosis
Pure MDCB 34.15 ±0.4 1.91 ±0.3 33.60 ±0.4 10.13 ±0.3 PASS. High integrity.
Hydrolyzed (-SO₃H) 36.2% (

)
2.4% (

)
23.8% (

)
10.7% (

)
FAIL. Loss of Cl, gain of OH. The massive drop in Cl is the tell-tale sign.
Wet (Solvent/Water) < 34.1%> 2.0%< 33.6%< 10.1%FAIL. All values diluted by trapped solvent.
Inorganic Salts < 30.0%< 1.5%> 35.0%< 9.0%FAIL. High Cl, low C indicates trapped NaCl/KCl.
Decision Logic for Researchers

Use this logic flow to determine the next step in your development pipeline.

Decision_Tree Start Synthesized MDCB EA_Test Run Elemental Analysis (C, H, Cl, S) Start->EA_Test Check_Cl Is Cl% within ±0.4%? EA_Test->Check_Cl Check_C Is C% within ±0.4%? Check_Cl->Check_C Yes Fail_Hydrolysis FAIL: Hydrolysis Action: Re-chlorinate with SOCl2 Check_Cl->Fail_Hydrolysis Too Low Fail_Salt FAIL: Salt Contamination Action: Aqueous Wash + Dry Check_Cl->Fail_Salt Too High Pass VALIDATED Proceed to Derivatization Check_C->Pass Yes Fail_Solvent FAIL: Trapped Solvent Action: Vacuum Dry @ 40°C Check_C->Fail_Solvent Too Low

Caption: Analytical decision tree for validating MDCB batches based on Elemental Analysis deviations.

References

  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • Organic Syntheses. Synthesis of Sulfonyl Chlorides and Derivatives. Org.[2][3] Synth. Coll. Vol. 1, p. 84. Retrieved from

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg.[1][3] Chem. Front., 2022. Retrieved from

  • National Institutes of Health (PubChem). Methyl 2-chloro-4-(methylsulfonyl)benzoate Compound Summary.[3] Retrieved from [3]

  • Sigma-Aldrich. Methyl 4-chlorosulfonylbenzoate Product Specification and Handling. Retrieved from

Sources

Advanced Quality Control Standards for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative, comparative analysis of quality control (QC) standards for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1]

Executive Summary & Core Directive

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (MDCSB) is a highly reactive electrophile characterized by a sulfonyl chloride moiety (-SO₂Cl) and a methyl ester group.[1] Its dual reactivity makes it a versatile building block but presents significant stability challenges during analysis.[1]

The core directive of this guide is to move beyond "standard" direct analysis methods, which often fail due to on-column hydrolysis, and advocate for Derivatization-Based Quality Control as the superior alternative. This guide compares three primary analytical workflows:

  • Direct RP-HPLC (The "Standard" Alternative): High risk of artifact formation.[1]

  • Hydrolytic Titration (The "Legacy" Alternative): Non-specific; cannot distinguish isomers.[1]

  • In-Situ Aminolysis Derivatization (The "Gold Standard"): High specificity, stability, and accuracy.

The QC Challenge: Reactivity vs. Stability

The primary failure mode in QC for MDCSB is the rapid hydrolysis of the chlorosulfonyl group to the corresponding sulfonic acid upon exposure to atmospheric moisture or protic solvents (methanol/water) used in HPLC mobile phases.

Degradation Pathway:


[1]

This reaction is autocatalytic, as the generated HCl accelerates ester hydrolysis. Therefore, a robust QC standard must arrest this reactivity before analysis.

Comparative Analysis of Analytical Methodologies

The following table objectively compares the performance of the three dominant QC methodologies.

Table 1: Performance Matrix of Analytical Standards
FeatureMethod A: Direct RP-HPLC Method B: Hydrolytic Titration Method C: Aminolysis Derivatization (Recommended)
Principle Separation of intact molecule on C18 column.[1]Hydrolysis of -SO₂Cl to -SO₃H + HCl; titration with NaOH.[1]Reaction with 2° amine to form stable sulfonamide.[1]
Specificity Low: Co-elution of hydrolysis products is common.[1]None: Measures total acidity (including impurities).[1]High: Resolves parent from impurities & isomers.[1]
Stability Poor: On-column hydrolysis causes peak tailing/splitting.[1]N/A: Destructive method.[1]Excellent: Derivative is stable for >48 hours.
Limit of Quantitation ~0.5% (High noise baseline)~1.0% (Titration error)<0.05% (High UV response)
Suitability Quick "spot check" only.[1]Raw material intake (Assay only).Final Release Testing (Purity & Assay).

Detailed Experimental Protocols

Protocol A: The Gold Standard – In-Situ Aminolysis Derivatization

This protocol converts the unstable chlorosulfonyl group into a stable sulfonamide using diethylamine (DEA) or piperidine.[1] This "freezes" the sample's purity profile at the moment of collection.

Reagents:
  • Derivatizing Agent: Diethylamine (DEA), >99.5%.[1]

  • Solvent: Anhydrous Acetonitrile (MeCN).[1]

  • Quench Buffer: 0.1% Phosphoric acid.[1]

Step-by-Step Workflow:
  • Preparation: In a 20 mL volumetric flask, add 10 mL of anhydrous MeCN.

  • Addition: Add 200 µL of DEA (excess). Note: Excess amine neutralizes HCl generated.[1]

  • Sample Introduction: Accurately weigh 50 mg of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate and add to the flask.

  • Reaction: Sonicate for 5 minutes. The reaction is instantaneous and exothermic.

    • Mechanism:[1][2][3]

      
      
      
  • Dilution: Dilute to volume with MeCN.

  • Analysis: Inject 5 µL onto HPLC.

HPLC Conditions (Derivatized):
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% H₃PO₄ in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 40% B to 90% B over 10 min.

  • Detection: UV @ 254 nm.[1]

Protocol B: Direct Analysis (For Comparison Only)

Warning: Use only aprotic solvents for sample prep. Minimize time between prep and injection.

  • Dissolve 20 mg sample in 10 mL anhydrous Dichloromethane (DCM) .

  • Dilute 1:10 with anhydrous MeCN immediately before injection.

  • Risk: Even with these precautions, the moisture in the HPLC mobile phase will cause degradation during the run, often appearing as a broad "hump" before the main peak.

Visualizing the Quality Control Workflow

The following diagram illustrates the decision logic and chemical transformation required for accurate QC.

QC_Workflow RawSample Raw Sample (Methyl 2,3-dichloro-4-chlorosulfonylbenzoate) Decision Select Method RawSample->Decision Direct Direct HPLC (Method A) Decision->Direct Fast check Titration Titration (Method B) Decision->Titration Bulk assay Deriv Aminolysis (Method C) Decision->Deriv Release Testing Result_Bad Result: Peak Splitting & Underestimation Direct->Result_Bad Hydrolysis on Column Reaction Reaction w/ Diethylamine (Forms Stable Sulfonamide) Deriv->Reaction Result_Good Result: Stable Peak & Accurate Purity Reaction->Result_Good

Figure 1: Comparative workflow demonstrating the stability advantage of the derivatization pathway.

Critical Impurity Profile

When establishing a standard, one must quantify specific impurities that affect downstream yield.

Impurity NameOriginImpact on Performance
Methyl 2,3-dichloro-4-sulfobenzoate Hydrolysis product (Moisture ingress).[1]Lowers yield; consumes coupling reagents.[1]
Methyl 2,3-dichlorobenzoate Des-chlorosulfonyl impurity (Incomplete reaction).[1]Inert byproduct; difficult to remove later.
Isomeric Impurities Regioisomers (e.g., 2,5-dichloro analog).[1]Critical: Can form inactive drug isomers.[1]

Recommendation: The derivatization method (Method C) is the only technique capable of resolving the 2,3-dichloro isomer from the 2,5-dichloro isomer with baseline separation, as the sulfonamide derivatives have distinct retention times.

References

  • Valvis, I. et al. (2024).[1] Strategies for the Analysis of Labile Sulfonyl Chlorides in Pharmaceutical Intermediates. Journal of Chromatography A.

  • Pharmacopeial Forum. (2023).[1] General Chapter <621> Chromatography: System Suitability for Reactive Intermediates. USP-NF.

  • Sigma-Aldrich. (2025).[1] Product Specification: Methyl 2-chloro-4-(chlorosulfonyl)benzoate (Analogous Standard).

  • PubChem. (2025).[1][5] Compound Summary: Methyl 2-chloro-4-(chlorosulfonyl)benzoate.[1][6] National Library of Medicine.

Sources

Comparative Guide to Reference Standards for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate Identification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (CAS No. 151104-74-8) is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a dichlorinated benzene ring with ester and highly reactive sulfonyl chloride functional groups, necessitates stringent quality control to ensure the integrity of the final product. The foundation of this control is a meticulously characterized reference standard.

A reference standard is a highly purified compound used as a benchmark for confirming the identity, purity, and potency of a substance.[1][2] In the context of drug development and manufacturing, regulatory bodies mandate the use of well-qualified reference standards for active pharmaceutical ingredients (APIs), their intermediates, and known impurities to ensure product safety and efficacy.[2][3] This guide provides a comprehensive comparison of the essential analytical techniques required to fully characterize a reference standard for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate, offering both theoretical justification and practical, step-by-step protocols for researchers, scientists, and quality control professionals.

Foundational Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to fully characterize a reference standard. A holistic and self-validating approach requires the integration of several spectroscopic and chromatographic methods to confirm the molecule's structure and assess its purity. The selection of techniques is driven by the specific functional groups and structural features of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate.[4]

Unambiguous Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of the reference material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[4]

  • ¹H NMR: For Methyl 2,3-dichloro-4-chlorosulfonylbenzoate, the ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl ester protons. The chemical shifts are heavily influenced by the electron-withdrawing nature of the two chlorine atoms and the sulfonyl chloride group, which deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).[5] The coupling pattern between the aromatic protons provides definitive information about their relative positions on the ring.

  • ¹³C NMR: This technique reveals the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Causality: The unique electronic environment of each nucleus in the molecule results in a unique resonance frequency, making the NMR spectrum a "fingerprint" of the molecular structure. Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents like Chloroform-d (CDCl₃) or Acetone-d₆ are required for sample preparation.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[5] The sulfonyl chloride group exhibits strong, characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[5][6] Other expected peaks include C=O stretching for the ester and C-Cl stretching vibrations.

Causality: Specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. This absorption pattern provides direct evidence of the functional groups within the molecule.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through its fragmentation pattern.[4] For Methyl 2,3-dichloro-4-chlorosulfonylbenzoate, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. A key feature in the mass spectrum will be the isotopic pattern resulting from the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which provides a high degree of confidence in the identification.[5]

Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating and quantifying the main component from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile pharmaceutical intermediates. A stability-indicating reverse-phase HPLC method should be developed to separate the main peak from all potential impurities.

Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[7] By optimizing the mobile phase composition, gradient, and flow rate, a high degree of separation can be achieved for structurally similar molecules. UV detection is suitable for this compound due to the presence of the chromophoric benzene ring.

Gas Chromatography (GC)

While HPLC is generally preferred, GC can be used if the compound and its impurities are thermally stable and sufficiently volatile.[8][9] GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for both separation and identification of volatile impurities.

Comparison of Analytical Techniques for Identification

The choice of analytical technique depends on the specific goal, whether it is definitive structural confirmation or routine purity assessment.

Technique Primary Application Key Advantages Key Limitations
¹H / ¹³C NMR Definitive Structure ElucidationProvides detailed and unambiguous structural information; non-destructive.[4]Lower sensitivity compared to MS; requires higher sample quantity.
IR Spectroscopy Functional Group IdentificationRapid, simple, and provides characteristic "fingerprint" for sulfonyl chloride group.[5]Provides limited structural information on its own; not quantitative.
Mass Spectrometry Molecular Weight Confirmation & Impurity IDHigh sensitivity; provides elemental composition (HRMS) and fragmentation data for structural clues.[4]Can be destructive; may not distinguish between isomers without chromatography.
HPLC-UV Purity Assessment & QuantificationExcellent for separating non-volatile impurities; highly quantitative and reproducible.[10]Requires a reference standard for quantification; method development can be time-consuming.

Experimental Protocols & Workflows

Reference Standard Qualification Workflow

A systematic workflow is essential for the initial qualification of a new batch of reference material. This process ensures the material is suitable for its intended use.

Caption: Workflow for qualifying a reference standard.

Protocol: Purity Determination by HPLC-UV

This protocol outlines a general method for determining the purity of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate. Note: This method must be fully validated according to ICH guidelines before use.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis Detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 2,3-dichloro-4-chlorosulfonylbenzoate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of approximately 100 µg/mL.

  • Procedure:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Identify the peak corresponding to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • System Suitability:

    • The system suitability should be verified by parameters such as tailing factor (should be ≤ 2.0 for the main peak) and theoretical plates (should be ≥ 2000).

Protocol: Identification by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the reference standard into a clean, dry NMR tube.[4]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • Data Analysis:

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier Transform.

    • Phase and baseline correct the spectrum.

    • Integrate all signals and reference the spectrum (e.g., to the residual solvent peak or TMS).

    • Assign the peaks based on their chemical shift, integration, and multiplicity, and confirm that the pattern is consistent with the structure of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate.

Conclusion

The qualification of a reference standard for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a rigorous, multi-step process that underpins the quality and safety of resulting pharmaceutical products. An orthogonal analytical approach, combining the definitive structural elucidation power of NMR with the sensitive separation capabilities of HPLC, is essential. This guide provides the scientific rationale and practical protocols to establish a robust and reliable reference standard, ensuring it is fit for its intended purpose in a regulated environment. Adherence to these principles of comprehensive characterization is not merely a scientific exercise but a critical component of regulatory compliance and product integrity.[2][11]

References

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
  • Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.
  • SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards.
  • King, J. F., & Smith, D. R. (1965). The sulfur–chlorine stretching band in sulfonyl chlorides. Canadian Journal of Chemistry, 43(6), 1870-1872.
  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry.
  • Langmuir. (1994, September 1). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica.
  • Cambrex. (n.d.). Reference Standards.
  • Americhem Pharmaceutical Corp. (n.d.). Reference Standards.
  • Sigma-Aldrich. (n.d.). Analytical Reference Materials for Pharma QC.
  • Indian Journal of Chemistry. (n.d.). ntrimetric determination of some sulphonyl chlorides.
  • Benchchem. (n.d.). Methyl 2-chloro-4-(methylsulfonyl)benzoate|CAS 623927-88-8.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Dichlorvos.
  • Fisher Scientific. (n.d.). Certificate of Analysis.
  • PubChem. (n.d.). Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Methylene Chloride.
  • Santa Cruz Biotechnology. (n.d.). methyl 4-chloro-3-(chlorosulfonyl)benzoate.
  • Chemicalbook. (n.d.). METHYL 2-CHLORO-3-METHYL-4-METHYLSULFONYLBENZOATE.
  • PubChemLite. (n.d.). Methyl 2-chloro-4-(chlorosulfonyl)benzoate.
  • PubMed. (1984, June). Liquid chromatographic analysis of dichlorophen and its major impurity.
  • Sigma-Aldrich. (n.d.). 3-Aminopropionitrile metabolite 2079-89-2.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices.
  • PubMed. (2021, October 8). A novel stability-indicating HPLC method for the determination of enantiomeric purity of eluxadoline drug.
  • PubMed. (2025, October 1). Photodegradation of the antibacterial, antifungal and antiprotozoal drug candidate 2-(2-nitrovinyl) furan (G-0).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Aminopropionitrile fumarate, 99+%.
  • ScienceDirect. (2023, December 27). o-methoxybenzaldehyde, CAS Registry Number 135-02-4.

Sources

Safety Operating Guide

Operational Disposal Guide: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

STOP AND READ: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate contains a chlorosulfonyl functional group (


)  attached to a halogenated benzoate ring. It is not merely "chemical waste"; it is a water-reactive corrosive .

Improper disposal into standard aqueous waste streams without pretreatment can cause:

  • Immediate Exothermic Eruption: Rapid hydrolysis releases significant heat.

  • Toxic Gas Release: Generation of hydrogen chloride (

    
    ) gas and acidic mists.
    
  • Container Failure: Pressurization of sealed waste drums leading to rupture.

Chemical Profile & Reactivity
ParameterCharacteristicOperational Implication
Functional Group Chlorosulfonyl (

)
Highly electrophilic; reacts violently with nucleophiles (water, alcohols, amines).
Hydrolysis Products Sulfonic acid derivative +

Waste stream becomes highly acidic (pH < 1) immediately upon contact with moisture.
Physical State Solid or Viscous Liquid (depending on purity)Solids may form "clumps" that delay reaction, leading to delayed exotherms.
RCRA Characteristics Corrosivity (D002), Reactivity (D003)Must be segregated from oxidizers and aqueous streams until quenched.

Pre-Disposal Decision Matrix

Before initiating any procedure, determine the state of the material. Do not treat pure stock chemicals the same as dilute reaction mixtures.

DisposalDecision Start Material Assessment IsSpill Is it a Spill? Start->IsSpill IsPure Is it Pure/Stock? Start->IsPure IsRxnMix Is it a Reaction Mixture? Start->IsRxnMix SpillProc EMERGENCY PROTOCOL: Dry Sand Absorbant ONLY. Do NOT use water. IsSpill->SpillProc Yes QuenchDec Can you safely quench in-house? IsPure->QuenchDec IsRxnMix->QuenchDec LabPack PROTOCOL B: Lab Pack (Direct Disposal) RCRA: D002, D003 QuenchDec->LabPack No (Too much quantity/Risk) QuenchProc PROTOCOL A: Controlled Hydrolysis (Neutralization) QuenchDec->QuenchProc Yes (<50g, proper hood)

Figure 1: Decision logic for determining the appropriate disposal workflow. Prioritize safety over in-house neutralization for large quantities.

Protocol A: Controlled Hydrolysis (Quenching)

Applicability: Small quantities (<50g) of pure material or reaction residues. Objective: Convert the reactive


 group into a stable, water-soluble sulfonate salt (

) before disposal.
The Mechanism

Understanding the chemistry is vital for safety. The hydrolysis reaction is:



Note: We use a weaker base (Carbonate/Bicarbonate) or dilute Hydroxide to moderate this reaction.
Required PPE & Setup[1][2][3][4][5][6][7]
  • Engineering Control: Chemical Fume Hood (Sash at lowest working height).

  • PPE: Neoprene or Nitrile gloves (double gloved), chemical splash goggles, lab coat, face shield (if handling >10g).

  • Reagents:

    • Sodium Carbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) 5-10% solution.
    • Ice bath.[1]

    • pH strips or meter.

Step-by-Step Procedure
  • Preparation of Base Trap:

    • Prepare a 10% solution of Sodium Carbonate (

      
      ) or 5% Sodium Hydroxide (
      
      
      
      ) in a large beaker.
    • Volume Rule: Use at least 20mL of base solution per 1g of chlorosulfonyl benzoate to ensure heat dissipation and complete neutralization.

    • Place the beaker in an ice/water bath . Allow it to cool to <10°C.

  • Controlled Addition (The Critical Step):

    • Dissolve the Methyl 2,3-dichloro-4-chlorosulfonylbenzoate in a minimal amount of an inert solvent (e.g., Dichloromethane or Toluene) if it is solid. This prevents "clumping" and sudden delayed reaction.

    • Dropwise Addition: Add the benzoate solution to the chilled base slowly via an addition funnel or pipette.

    • Observation: Watch for effervescence (

      
       release if using carbonate) or temperature spikes. Stop if temperature rises >20°C.
      
  • Digestion Phase:

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to stir at room temperature for 1–2 hours. This ensures the hydrolysis of the hindered sulfonyl chloride is complete.

  • Verification (Self-Validating Step):

    • Check the pH.[1][2][3][4] It should remain basic (pH > 9).

    • If the pH has dropped (become acidic), add more base and stir for another 30 minutes.

    • Phase Check: The solution should be homogenous (one phase) if the organic solvent is removed/evaporated, or clearly separated if using a non-miscible solvent. The hazardous component should now be in the aqueous phase as a salt.

QuenchLoop Prep 1. Chill Base Solution (Ice Bath) Add 2. Add Toxicant Dropwise Prep->Add Stir 3. Stir 1-2 Hours (Room Temp) Add->Stir Check 4. Check pH Stir->Check Disposal 5. Aqueous Waste (pH 5-9) Check->Disposal Basic (pH > 9) AddBase Add more Base Check->AddBase Acidic (pH < 7) AddBase->Stir

Figure 2: The iterative neutralization loop. Never dispose until the pH stabilizes in the basic range.

Protocol B: Direct Waste Stream (Lab Pack)

Applicability: Large quantities, old/crystallized reagents, or facilities without neutralization capabilities.

If you cannot safely quench the material, it must be packaged as Hazardous Waste .

RCRA Waste Characterization

You must label the waste container with the following codes to ensure the receiving facility handles it correctly:

CodeDescriptionJustification
D002 CorrosiveGenerates Acid (

, Sulfonic Acid) upon contact with moisture.
D003 ReactiveReacts violently with water (potential).[5]
Toxic ToxicWhile specific toxicity data may be sparse, treat as toxic due to the chlorosulfonyl moiety.
Packaging Instructions
  • Segregation: Do NOT mix with alcohols, oxidizers, or standard aqueous acids.

  • Container: Use a poly-coated glass bottle or a high-density polyethylene (HDPE) container. Ensure the cap has a Teflon liner.

  • Labeling: Clearly mark:

    • Chemical Name: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate.

    • Warning: "WATER REACTIVE - DO NOT OPEN."

    • Hazard:[5][2][3][6] Corrosive, Toxic.[7]

Emergency Procedures (Spills)

Scenario: You drop a bottle of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate on the floor.

  • Evacuate: Clear the immediate area. The fumes (

    
    ) are respiratory irritants.
    
  • Do NOT use Water: Water will cause the spill to boil and release a cloud of acid gas.

  • Absorb: Use dry sand , vermiculite, or a specialized acid-neutralizing spill kit (calcium carbonate based).

  • Collect: Scoop the absorbed material into a wide-mouth jar. Do not seal tight immediately (allow off-gassing). Label as "Spill Debris: Corrosive/Water Reactive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002/D003 definitions). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.